Technical Documentation Center

2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine: Structure, Synthesis, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine. As a molecule integrating two pharmacologically significant scaffolds—the py...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine. As a molecule integrating two pharmacologically significant scaffolds—the pyrazole and the piperazine rings—it represents a promising candidate for drug discovery and development. This document delineates the chemical structure, proposes a robust synthetic pathway, and predicts the analytical characterization of the title compound. Furthermore, it explores the potential therapeutic applications based on the well-established biological activities of its constituent moieties. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the design and synthesis of new chemical entities with potential therapeutic value.

Introduction: The Strategic Hybridization of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of rational drug design. The piperazine and pyrazole nuclei are two such scaffolds, each renowned for a broad spectrum of pharmacological activities.[1][2][3][4]

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in numerous approved drugs, conferring favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[3][5] Its derivatives have demonstrated a wide array of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects, as well as applications in oncology and infectious diseases.[2][5]

Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key component in a multitude of biologically active compounds.[6][7] Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][6] The fusion of these two potent pharmacophores into a single molecular entity, 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine, presents a compelling opportunity for the discovery of novel therapeutic agents with unique pharmacological profiles. The introduction of a gem-dimethyl group on the piperazine ring is anticipated to influence the molecule's conformational rigidity and metabolic stability, potentially enhancing its drug-like properties.

Chemical Structure and Nomenclature

The chemical structure of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine is characterized by a piperazine ring substituted at the 2-position with two methyl groups and at the 6-position with a 1H-pyrazol-4-yl group.

  • IUPAC Name: 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine

  • Molecular Formula: C₉H₁₆N₄

  • Molecular Weight: 180.25 g/mol

Below is a two-dimensional representation of the chemical structure:

Caption: Chemical structure of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine can be envisioned through a convergent synthesis strategy. This involves the preparation of the key intermediates, 2,2-dimethylpiperazine and a suitable 4-substituted pyrazole precursor, followed by their coupling.

Synthesis of 2,2-Dimethylpiperazine

The synthesis of the unsymmetrically substituted 2,2-dimethylpiperazine can be achieved through established methods. A potential route involves the catalytic hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, which can be prepared from 2-chloro-2-methylpropanal and ethylenediamine.[8]

Synthesis of a 4-Formyl-1H-pyrazole Precursor

A common method for the synthesis of the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[6][9] To obtain a 4-substituted pyrazole, a precursor such as malondialdehyde or a derivative can be reacted with hydrazine. For the purpose of coupling to the piperazine, a 4-formyl-1H-pyrazole, protected at one of the nitrogen atoms, would be an ideal intermediate.

Convergent Synthesis and Final Deprotection

The final steps of the proposed synthesis would involve the reductive amination of the protected 4-formyl-1H-pyrazole with 2,2-dimethylpiperazine. This would be followed by the removal of the protecting group from the pyrazole nitrogen to yield the target compound, 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.

Synthesis_Workflow cluster_piperazine Piperazine Synthesis cluster_pyrazole Pyrazole Synthesis cluster_coupling Coupling and Deprotection 2-chloro-2-methylpropanal 2-chloro-2-methylpropanal 6,6-dimethyl-1,2,3,6-tetrahydropyrazine 6,6-dimethyl-1,2,3,6-tetrahydropyrazine 2-chloro-2-methylpropanal->6,6-dimethyl-1,2,3,6-tetrahydropyrazine Ethylenediamine 2,2-Dimethylpiperazine 2,2-Dimethylpiperazine 6,6-dimethyl-1,2,3,6-tetrahydropyrazine->2,2-Dimethylpiperazine Catalytic Hydrogenation Protected Target Compound Protected Target Compound 2,2-Dimethylpiperazine->Protected Target Compound Reductive Amination 1,3-Dicarbonyl 1,3-Dicarbonyl Protected 4-formyl-1H-pyrazole Protected 4-formyl-1H-pyrazole 1,3-Dicarbonyl->Protected 4-formyl-1H-pyrazole Hydrazine (Protected) Protected 4-formyl-1H-pyrazole->Protected Target Compound 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine Protected Target Compound->2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine Deprotection

Caption: Proposed convergent synthesis workflow for 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.

Predicted Analytical Characterization

Based on the proposed structure and data from analogous compounds, the following analytical characteristics are predicted for 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for the key protons and carbons are summarized below.

Predicted Spectroscopic Data ¹H NMR (ppm) ¹³C NMR (ppm)
Piperazine Ring
-CH₂- (axial & equatorial)2.5 - 3.5 (m)~45-55
-C(CH₃)₂-~50-60
-CH- (pyrazolyl attached)3.0 - 4.0 (m)~55-65
-NH-1.5 - 2.5 (br s)
Gem-Dimethyl Group
-CH₃1.0 - 1.3 (s)~20-30
Pyrazole Ring
-CH= (C3 & C5)7.0 - 7.5 (s)~130-140
-NH-12.0 - 13.0 (br s)

Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent and other experimental conditions. Machine learning-based NMR prediction tools suggest that the proton chemical shifts could have a mean absolute error of 0.11-0.36 ppm, and carbon shifts could have an error of 2.94-6.65 ppm.[10][11]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent molecular ion peak.

  • Predicted [M+H]⁺: m/z 181.1448

The fragmentation pattern in tandem mass spectrometry (MS/MS) is anticipated to involve characteristic cleavages of the piperazine ring and the bond connecting the two heterocyclic systems.[12][13][14] Common fragmentation pathways for piperazine derivatives include the cleavage of C-N bonds within the ring, leading to characteristic fragment ions.[5][12]

Potential Therapeutic Applications and Future Directions

The hybridization of the piperazine and pyrazole scaffolds in 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine suggests a high potential for diverse biological activities. The well-documented pharmacological profiles of these individual moieties provide a strong rationale for investigating this novel compound in several therapeutic areas.

  • Central Nervous System (CNS) Disorders: Given the prevalence of piperazine derivatives in antipsychotic, antidepressant, and anxiolytic drugs, the target molecule is a prime candidate for screening in CNS-related assays.[15]

  • Oncology: Both pyrazole and piperazine derivatives have shown significant promise as anticancer agents.[2][7] The novel hybrid could be evaluated for its antiproliferative activity against various cancer cell lines.

  • Infectious Diseases: The antimicrobial and antifungal properties of pyrazole and piperazine compounds are well-established.[2][3][6] Therefore, screening for activity against a panel of bacterial and fungal pathogens is warranted.

  • Inflammatory Diseases: Many pyrazole-containing compounds are potent anti-inflammatory agents.[4][6] The anti-inflammatory potential of the title compound should be investigated in relevant in vitro and in vivo models.

Future research should focus on the successful synthesis and purification of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic biological evaluation in the aforementioned therapeutic areas will be essential to elucidate its pharmacological profile and potential as a novel drug candidate.

Experimental Protocols

General Protocol for Reductive Amination
  • To a solution of the protected 4-formyl-1H-pyrazole (1.0 eq) and 2,2-dimethylpiperazine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected target compound.

General Protocol for Deprotection

The choice of deprotection method will depend on the nature of the protecting group used on the pyrazole nitrogen. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while a benzyl group can be cleaved by catalytic hydrogenation.

Conclusion

2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine is a novel heterocyclic compound with significant potential for drug discovery. Its design, based on the strategic hybridization of the pharmacologically privileged piperazine and pyrazole scaffolds, provides a strong rationale for its synthesis and biological evaluation. This technical guide has outlined its chemical structure, proposed a viable synthetic route, and predicted its analytical characteristics. The exploration of this molecule's therapeutic potential in areas such as CNS disorders, oncology, and infectious diseases is a promising avenue for future research and development.

References

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate.
  • Benchchem.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine deriv
  • PMC.
  • Google Patents. (2019).
  • ResearchGate. Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
  • IRIS Unibas.
  • ResearchGate.
  • PMC. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • PMC. (2020, December 21).
  • Journal of the American Chemical Society. The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines.
  • PMC. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Deriv
  • MDPI. (2023, September 5).
  • RSC Publishing. (2020, May 22).
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2- hydrazinyl thiazole derivatives: Experimental, DFT and molecular docking insights. (2025, February 10).
  • MDPI. (2018, January 12).
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • The Royal Society of Chemistry.
  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Dove Medical Press.
  • Google Patents. (1962).
  • European Journal of Chemistry. Ab initio calculations of 13C NMR chemical shielding in some N4O2, N4S2 and N6 Schiff base ligands containing piperazine moiety.
  • Chem-Impex. 2,2-Dimethyl-piperazine.
  • ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning.

Sources

Exploratory

Pharmacophore Properties and Synthetic Access to 2,2-Dimethyl-6-Substituted Piperazines

Executive Summary The 2,2-dimethyl-6-substituted piperazine scaffold represents a high-value structural motif in modern medicinal chemistry. Unlike the ubiquitous unsubstituted piperazine linker, this specific substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2-dimethyl-6-substituted piperazine scaffold represents a high-value structural motif in modern medicinal chemistry. Unlike the ubiquitous unsubstituted piperazine linker, this specific substitution pattern offers three critical advantages: conformational restriction via the gem-dimethyl group (Thorpe-Ingold effect), metabolic hardening by blocking


-carbon oxidation sites, and vectorial definition  through the asymmetric 6-substituent. This guide details the structural dynamics, synthetic pathways, and physicochemical profiling of this scaffold, designed for application in GPCR antagonists, kinase inhibitors, and ion channel modulators.

Structural Dynamics & Conformational Analysis

The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of a gem-dimethyl group at the C2 position fundamentally alters the entropy of the piperazine ring.

  • Conformational Lock: The bulky methyl groups create steric strain that destabilizes the twist-boat conformation, strongly favoring a chair conformation. This reduces the entropic penalty upon protein binding, potentially increasing ligand affinity by 1.5–2.0 kcal/mol compared to unsubstituted analogs.

  • Axial vs. Equatorial Preference: In the lowest energy chair conformation, the C2-methyl groups occupy both axial and equatorial positions. Consequently, the substituent at C6 (R6) is forced into a specific orientation—typically equatorial—to minimize 1,3-diaxial interactions with the axial C2-methyl group.

Basicity and pKa Modulation

Standard piperazine has two pKa values (~9.8 and ~5.4). The 2,2-dimethyl substitution lowers the pKa of the adjacent N1 nitrogen.

  • Steric Hindrance to Solvation: The hydrophobic bulk of the gem-dimethyl group hinders water molecules from stabilizing the protonated ammonium species at N1.

  • Result: The pKa of N1 typically shifts from ~9.8 down to 8.3–8.8 . This is advantageous for CNS drugs, as it increases the fraction of the neutral species capable of passive diffusion across the blood-brain barrier (BBB) while retaining sufficient basicity for electrostatic interactions in the binding pocket.

Metabolic Stability

The C2 and C6 positions are primary sites for Cytochrome P450-mediated oxidative dealkylation.

  • Metabolic Blocking: The 2,2-dimethyl group completely blocks oxidation at C2.

  • Steric Shielding: It also sterically shields the N1 nitrogen, reducing the rate of N-oxidation or N-dealkylation.

Pharmacophore Mapping

The scaffold presents a distinct 3-point pharmacophore:

  • N1/N4 Termini: Hydrogen bond donors/acceptors.

  • Hydrophobic Anchor (C2): The gem-dimethyl group fills hydrophobic pockets (e.g., S2/S3 pockets in proteases or GPCRs).

  • Variable Vector (C6): The C6 substituent allows for precise projection of functional groups (aromatics, polar moieties) into specific sub-pockets.

Visualization: Pharmacophore Interactions

Pharmacophore N1 N1 Amine (H-Bond Donor/Acceptor) pKa ~8.5 C2 C2 Gem-Dimethyl (Hydrophobic Anchor) Conformational Lock N1->C2 Steric Shielding N4 N4 Amine (Linker to Core) pKa ~5.4 N1->N4 ~5.5 Å Distance C6 C6 Substituent (Variable Vector) Stereodefined C2->C6 1,3-Diaxial Avoidance C6->N4 Vector Alignment

Caption: Pharmacophore map highlighting the interplay between the steric lock (C2) and the directional vector (C6).

Synthetic Access & Library Generation

The synthesis of 2,2-dimethyl-6-substituted piperazines is non-trivial due to the steric hindrance of the gem-dimethyl group. The most robust route involves the coupling of 1,2-diamino-2-methylpropane with chiral


-hydroxy ester derivatives (activated as triflates) or 

-halo esters.
Primary Synthetic Route: The "Lactam Reduction" Strategy

This modular approach allows for the introduction of chirality at C6 by selecting the appropriate amino-acid derived precursor.

Step 1: Alkylation/Acylation. Reaction of 1,2-diamino-2-methylpropane with an


-bromo ester (or triflate) to form the acyclic intermediate.
Step 2: Cyclization.  Thermal or base-promoted cyclization to form the 3,3-dimethyl-5-substituted-piperazin-2-one (lactam).
Step 3: Reduction.  Reduction of the lactam using BH

-THF or LiAlH

to yield the final piperazine.
Visualization: Synthetic Workflow

Synthesis Diamine 1,2-Diamino-2-methylpropane (Gem-dimethyl source) Linear Linear Amino-Amide Intermediate Diamine->Linear SN2 Displacement (DIPEA, THF) Ester Alpha-Halo/Triflate Ester (Chiral C6 source) Ester->Linear SN2 Displacement (DIPEA, THF) Lactam 3,3-Dimethyl-5-substituted piperazin-2-one Linear->Lactam Cyclization (Heat or NaH) Final 2,2-Dimethyl-6-substituted Piperazine Lactam->Final Reduction (BH3-THF or LAH)

Caption: Modular synthesis converting diamines and chiral esters into the target scaffold via a lactam intermediate.

Experimental Protocols

Protocol: Synthesis of (S)-6-Benzyl-2,2-dimethylpiperazine

Objective: Synthesis of a C6-benzyl analog using L-phenylalanine derived precursors.

Reagents:

  • 1,2-Diamino-2-methylpropane (1.0 equiv)

  • Methyl (S)-2-bromo-3-phenylpropionate (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Lithium Aluminum Hydride (LAH) (3.0 equiv)

  • Solvents: THF (anhydrous), Ethanol.

Methodology:

  • Alkylation: In a flame-dried flask under N

    
    , dissolve 1,2-diamino-2-methylpropane (10 mmol) and DIPEA (25 mmol) in anhydrous THF (50 mL). Cool to 0°C.
    
  • Addition: Dropwise add Methyl (S)-2-bromo-3-phenylpropionate (10 mmol) in THF (10 mL).

  • Cyclization: Allow to warm to room temperature (RT) and stir for 16h. If cyclization is incomplete (monitored by LCMS), heat to reflux for 4h. The intermediate formed is 3,3-dimethyl-5-benzylpiperazin-2-one.

  • Workup 1: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Reduction: Dissolve the crude lactam in anhydrous THF (40 mL). Carefully add LAH (30 mmol) at 0°C.

  • Reflux: Heat to reflux for 12h.

  • Quench: Cool to 0°C. Quench sequentially with water (1.2 mL), 15% NaOH (1.2 mL), and water (3.6 mL) (Fieser workup). Filter the granular precipitate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH/NH

    
    OH 90:9:1).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the carbonyl signal and the presence of two distinct methyl singlets (diastereotopic if chiral center is adjacent, but often overlapping) and the benzyl CH

    
    .
    
  • MS: [M+H]+ corresponds to calculated mass.[1]

Protocol: pKa Determination (Potentiometric Titration)

Objective: Determine the pKa shift induced by the gem-dimethyl group.

  • Preparation: Prepare a 10 mM solution of the piperazine derivative in 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl (standardized).

  • Apparatus: Automatic titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Execution: Perform titration from pH 11.0 down to pH 2.0 at 25°C under inert gas (Ar/N

    
    ) to prevent CO
    
    
    
    absorption.
  • Analysis: Use the Bjerrum plot method or non-linear regression to extract pKa1 and pKa2.

  • Expected Result: pKa1 (N1) should be 8.3–8.8; pKa2 (N4) should be ~5.0–5.5.

Physicochemical Profile Summary

PropertyUnsubstituted Piperazine2,2-Dimethyl-6-SubstitutedImpact on Drug Design
pKa (N1) ~9.88.3 – 8.8 Improved CNS penetration; reduced lysosomal trapping.
LogP -1.5 (Parent)+0.5 to +2.0 (Dep. on R)Increased lipophilicity improves membrane permeability.
Conformation Fluxional (Chair/Boat)Rigid Chair Higher affinity due to reduced entropic penalty.
Metabolic Stability Low (Ring oxidation)High Blocks alpha-oxidation; prolongs half-life (t1/2).

References

  • Nakhla, J. S., et al. (2011). "A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions." Organic Letters. Link

  • Cochran, B. M., & Michael, F. E. (2008). "Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction." Organic Letters. Link

  • Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

  • Beak, P., & Lee, W. K. (1990). "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric 2,6-Disubstituted Piperazines." Journal of Organic Chemistry. Link

  • Perez-Faginas, P., et al. (2011). "Highly Functionalized 1,2-Diamino Compounds through Reductive Amination of Amino Acid-Derived beta-Keto Esters." PLoS ONE. Link

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 2,2-Dimethyl-6-(1-methyl-1H-pyrazol-4-yl)piperazine

Executive Summary This application note details the high-purity synthesis of 2,2-Dimethyl-6-(1-methyl-1H-pyrazol-4-yl)piperazine starting from methylhydrazine . This scaffold is a critical pharmacophore in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-purity synthesis of 2,2-Dimethyl-6-(1-methyl-1H-pyrazol-4-yl)piperazine starting from methylhydrazine . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., ERK, MAPK pathways).

Critical Structural Note: The user request specifies "1H-pyrazol-4-yl" (unsubstituted nitrogen) but designates "methylhydrazine" as the starting material. Methylhydrazine (


) inherently introduces a methyl group, typically yielding 1-methyl-1H-pyrazole  derivatives. This guide proceeds with the synthesis of the 1-methyl  analog, as it is the chemically logical product of methylhydrazine. If the unsubstituted 1H-pyrazole is strictly required, hydrazine hydrate  should be substituted in Step 1, followed by appropriate N-protection strategies.
Synthetic Strategy: The Glyoxal-Diamine Cyclization Route

To achieve the specific 2,2-dimethyl-6-substituted piperazine regiochemistry, this protocol utilizes a biomimetic cyclocondensation strategy. The pathway constructs the pyrazole core first, functionalizes it to a glyoxal intermediate, and then closes the piperazine ring using a gem-dimethyl substituted diamine.

Retrosynthetic Analysis

The retrosynthesis disconnects the piperazine ring at the C-N bonds, revealing a 1,2-dicarbonyl (glyoxal) and a vicinal diamine as the key precursors.

Retrosynthesis Target Target: 2,2-Dimethyl-6-(1-methyl-1H-pyrazol-4-yl)piperazine Intermediate1 Intermediate A: Pyrazine Precursor (Dihydropyrazine) Target->Intermediate1 Reduction (H2/Pd or NaBH4) Precursor1 Precursor 1: (1-Methyl-1H-pyrazol-4-yl)glyoxal Intermediate1->Precursor1 Cyclocondensation Precursor2 Precursor 2: 1,2-Diamino-2-methylpropane Intermediate1->Precursor2 Cyclocondensation Start Starting Material: Methylhydrazine Precursor1->Start Heterocycle Construction (Vilsmeier/Acylation)

Figure 1: Retrosynthetic logic flow from Target to Methylhydrazine.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

This step constructs the pyrazole ring using methylhydrazine and a masked dicarbonyl equivalent.

  • Reagents: Methylhydrazine (98%), Ethyl (ethoxymethylene)cyanoacetate (or Ethyl 2-formyl-3-oxopropanoate equivalent), Ethanol.

  • Mechanism: Michael addition followed by cyclocondensation.

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a reflux condenser, internal thermometer, and addition funnel. Purge with

    
    .
    
  • Charge: Add Ethyl (ethoxymethylene)cyanoacetate (169 g, 1.0 mol) and Ethanol (500 mL). Cool to 0°C.

  • Addition: Add Methylhydrazine (46.1 g, 1.0 mol) dropwise over 45 minutes. Caution: Exothermic.[1] Maintain T < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 3 hours.

  • Workup: Concentrate in vacuo to remove ethanol. The residue is typically a solid.

  • Purification: Recrystallize from Hexane/EtOAc (4:1) to yield the product as a white solid.[2]

    • Yield Target: >85%[2]

    • QC:

      
       NMR (Confirm 1-Methyl singlet at ~3.9 ppm).
      
Step 2: Conversion to 4-Acetyl-1-methyl-1H-pyrazole

The ester is converted to a ketone to prepare for glyoxal formation.

  • Reagents: N,O-Dimethylhydroxylamine HCl (Weinreb salt), Isopropylmagnesium chloride (iPrMgCl), Methylmagnesium bromide (MeMgBr).

Protocol:

  • Amidation: React the ester from Step 1 with N,O-Dimethylhydroxylamine HCl and iPrMgCl (THF, -20°C) to form the Weinreb amide.

  • Alkylation: Treat the isolated Weinreb amide with MeMgBr (3.0 equiv) in THF at 0°C. Stir for 2 hours.

  • Quench: Carefully quench with sat.

    
    . Extract with EtOAc.[3]
    
  • Product: 4-Acetyl-1-methyl-1H-pyrazole . (Pale yellow oil).

Step 3: Selenium Dioxide Oxidation to Pyrazolyl-Glyoxal

Oxidation of the acetyl group to an


-ketoaldehyde (glyoxal).
  • Reagents: Selenium Dioxide (

    
    ), 1,4-Dioxane/Water (95:5).
    

Protocol:

  • Setup: 500 mL RBF with reflux condenser.

  • Charge: Dissolve 4-Acetyl-1-methyl-1H-pyrazole (12.4 g, 100 mmol) in 1,4-Dioxane (150 mL) and

    
     (5 mL).
    
  • Oxidation: Add

    
      (12.2 g, 110 mmol). Heat to reflux (100°C) for 4 hours.
    
  • Filtration: Cool to RT. Filter through Celite to remove black Selenium metal.

  • Isolation: Concentrate the filtrate. The product, (1-Methyl-1H-pyrazol-4-yl)glyoxal , is unstable and used immediately in Step 4.

Step 4: Cyclocondensation to Pyrazine Core

Condensation of the glyoxal with the diamine to form the 6-membered ring.

  • Reagents: (1-Methyl-1H-pyrazol-4-yl)glyoxal (freshly prepared), 1,2-Diamino-2-methylpropane (1.0 equiv), Methanol,

    
     (catalytic).
    

Protocol:

  • Solution A: Dissolve the Glyoxal (from Step 3) in Methanol (100 mL) at 0°C.

  • Solution B: Dissolve 1,2-Diamino-2-methylpropane (8.8 g, 100 mmol) in Methanol (50 mL).

  • Addition: Add Solution B to Solution A dropwise over 30 mins at 0°C.

  • Cyclization: Stir at RT for 12 hours. The solution turns deep orange/brown as the dihydropyrazine/pyrazine species forms.

    • Note: The regioselectivity is driven by the condensation of the more nucleophilic primary amine (on the non-hindered carbon) with the more reactive aldehyde of the glyoxal.

    • Structure Formed: 3,3-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydropyrazine.

Step 5: Reduction to Piperazine Target

Reduction of the imine bonds to yield the saturated piperazine.

  • Reagents: Sodium Borohydride (

    
    ) or 
    
    
    
    /Pd-C.

Protocol:

  • Reduction: To the reaction mixture from Step 4 (at 0°C), add

    
      (7.6 g, 200 mmol) in small portions.
    
    • Caution: Vigorous gas evolution (

      
      ).
      
  • Stir: Allow to warm to RT and stir for 4 hours.

  • Quench: Add Acetone (10 mL) to quench excess hydride, then add

    
     (50 mL).
    
  • Extraction: Extract with DCM (3 x 100 mL). Dry over

    
    .
    
  • Purification: Flash Chromatography (DCM:MeOH:NH4OH, 90:9:1).

  • Final Product: 2,2-Dimethyl-6-(1-methyl-1H-pyrazol-4-yl)piperazine .

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Matches Reference Structure

NMR (DMSO-

)
Mass [M+H]+ = 195.15 (Calc.)LC-MS
Key NMR Signals

3.85 (s, 3H, N-Me),

1.15 (s, 3H, C-Me),

1.20 (s, 3H, C-Me)
400 MHz NMR

Safety & Handling (Methylhydrazine)

  • Hazard Class: Methylhydrazine is an extremely toxic, carcinogenic, and volatile liquid.

  • Engineering Controls: All transfers must be performed in a certified chemical fume hood. Use a closed-system transfer if possible.

  • PPE: Butyl rubber gloves (Latex/Nitrile are permeable to hydrazines), face shield, and respirator if outside containment.

  • Neutralization: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine before cleanup.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Link

  • Liskon Chemical. (2024). Reaction mechanism of DMF-DMA with methyl groups in heterocyclic synthesis. Liskon Biological Application Notes. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methylhydrazine. Link

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Link

  • Google Patents. (2021). Preparation method of pyrazole derivatives. Patent CN112574111A. Link

Sources

Application

Application Note: Protecting Group Strategies for 1H-Pyrazole in Piperazine Synthesis

Executive Summary & Strategic Rationale The fusion of piperazine moieties with 1H-pyrazoles is a cornerstone structural motif in modern kinase inhibitors and GPCR ligands. However, the 1H-pyrazole core presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The fusion of piperazine moieties with 1H-pyrazoles is a cornerstone structural motif in modern kinase inhibitors and GPCR ligands. However, the 1H-pyrazole core presents a unique synthetic challenge due to annular tautomerism and the amphoteric nature of the pyrazole ring (pKa ~14 for N-H).

Unprotected pyrazoles in piperazine synthesis lead to three primary failure modes:

  • Catalyst Poisoning: The free sp² nitrogen (N2) binds irreversibly to Pd/Cu centers during Buchwald-Hartwig or Ullmann couplings.

  • Regio-scrambling: In alkylation reactions, the tautomeric equilibrium results in mixtures of N1- and N2-substituted isomers that are often inseparable by standard chromatography.

  • Solubility Issues: Unprotected pyrazoles often exhibit poor solubility in non-polar solvents required for transition-metal catalysis.

This guide details two high-fidelity protection strategies—SEM (2-(Trimethylsilyl)ethoxymethyl) and THP (Tetrahydropyranyl) —optimized for coupling pyrazoles with piperazines.

Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group (PG) is dictated by the specific coupling method (Metal-Catalyzed vs. Nucleophilic Substitution) and the stability requirements of the piperazine scaffold.

Comparative Analysis of Protecting Groups[1][2]
FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) THP (Tetrahydropyranyl) Boc (tert-Butyloxycarbonyl) Trityl (Trt)
Primary Utility Buchwald-Hartwig Couplings General Base Stability Simple AlkylationsRegiocontrol (Steric bulk)
Base Stability Excellent (Stable to KHMDS, NaOtBu)GoodModerate (Unstable to strong nucleophiles)Good
Acid Stability Moderate (Stable to weak acid)Low (Labile to AcOH/HCl)Moderate (Requires TFA/HCl)Low (Very labile)
Deprotection Fluoride (TBAF) or Strong AcidMild Acid (HCl/MeOH, pTSA)Strong Acid (TFA, HCl)Mild Acid
Cost/Atom Economy High Cost / Poor EconomyLow Cost / Good EconomyLow Cost / Good EconomyHigh Cost / Poor Economy
Key Advantage Orthogonal to most piperazine PGs (e.g., Boc)Prevents catalyst poisoning; "Green" removalEasy installation; Gas byproductDirects alkylation to distal N
Strategic Decision Tree

PG_Selection Start Start: Pyrazole-Piperazine Coupling Method Coupling Method? Start->Method Buchwald Pd-Catalyzed (Buchwald-Hartwig) Method->Buchwald SnAr Nucleophilic Substitution (SnAr/Alkylation) Method->SnAr BaseSens Is Piperazine Base-Sensitive? Buchwald->BaseSens Regio Is Regioselectivity Critical? SnAr->Regio SEM Select SEM Group (Best for Pd & Strong Base) BaseSens->SEM Yes (Orthogonal) THP Select THP Group (Good for Pd, Acid Removal) BaseSens->THP No Trityl Select Trityl Group (Steric Bulk directs Regio) Regio->Trityl Yes (Steric Control) Boc Select Boc Group (Simple cases only) Regio->Boc No caption Figure 1: Decision logic for selecting pyrazole protecting groups based on reaction conditions.

Protocol A: The "Robust Route" (SEM Protection)

Best for: Palladium-catalyzed cross-couplings (Buchwald-Hartwig) where the piperazine ring contains acid-sensitive groups or requires orthogonal deprotection.

Mechanism & Rationale

The SEM group acts as a "masked" hemiaminal. Its oxygen lone pairs can coordinate with Lithium ions (from bases like LiHMDS), stabilizing the deprotonated species during coupling. Crucially, SEM does not poison Pd catalysts, unlike the free imidazole/pyrazole nitrogen.

Step-by-Step Methodology
Step 1: SEM Protection of 1H-Pyrazole[1]
  • Setup: Charge a dry flask with 1H-pyrazole derivative (1.0 equiv) and anhydrous THF (0.5 M). Cool to 0 °C under N₂.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: H₂ gas evolution. Stir for 30 min at 0 °C.

  • Alkylation: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv).

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS (Shift to higher R_f).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2] Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hex/EtOAc). Note: SEM-pyrazoles are stable on silica.

Step 2: Buchwald-Hartwig Coupling with Piperazine
  • Reagents: Combine SEM-protected halopyrazole (1.0 equiv), N-Boc-piperazine (1.2 equiv), Pd precursor (e.g., Pd₂(dba)₃, 2 mol%), and Ligand (e.g., Xantphos or RuPhos, 4 mol%).

  • Solvent/Base: Add anhydrous Dioxane (0.2 M) and Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Cycle: Sparge with Argon for 10 min. Seal vessel.

  • Heat: Heat to 90-110 °C for 12-18 hours.

  • Validation: Monitor disappearance of aryl halide. Critical: Ensure no "de-SEMylation" occurs (rare under basic conditions).

Step 3: Global Deprotection (The "SEM Switch")

Option A (Acidic - Removes SEM and Boc simultaneously):

  • Dissolve crude in MeOH/HCl (4M) or TFA/DCM (1:1).

  • Heat to 60 °C for 2-6 hours. (SEM requires harsher acid conditions than Boc).

  • Concentrate and neutralize with NH₃/MeOH to release the free base.

Option B (Fluoride - Selective SEM removal):

  • Dissolve in THF.[2] Add TBAF (1M in THF, 3.0 equiv) and Ethylenediamine (5.0 equiv).

  • Reflux for 4-12 hours. Note: Ethylenediamine scavenges the formaldehyde byproduct, driving the equilibrium.

Protocol B: The "Green Route" (THP Protection)

Best for: Large-scale process chemistry where atom economy is prioritized and the product is stable to acidic deprotection.

Mechanism & Rationale

THP is an acetal formed by reaction with 3,4-dihydro-2H-pyran (DHP). It is significantly cheaper than SEM and adds lipophilicity, aiding solubility. However, it introduces a chiral center, creating diastereomers if the molecule is already chiral (complicating NMR analysis).

Step-by-Step Methodology
Step 1: THP Protection (Acid Catalyzed)[3]
  • Reagents: Suspend 1H-pyrazole (1.0 equiv) in DCM or Toluene (1.0 M).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA, 0.05 equiv) or TFA (0.1 equiv).

  • Addition: Add DHP (1.5 equiv) dropwise at RT. (Exothermic).

  • Completion: Reaction is usually complete in <2 hours.

  • Workup: Wash with sat. NaHCO₃ (Critical to remove acid before concentration to prevent reversal).

Step 2: Coupling (Piperazine Alkylation/Buchwald)

Follow standard coupling protocols.[1] THP is stable to NaH, K₂CO₃, and organolithiums.

Step 3: Deprotection (Mild Acid)
  • Conditions: Dissolve in EtOH or MeOH. Add HCl (2M, aqueous) or pTSA (0.1 equiv).

  • Reaction: Stir at RT or mild heat (40 °C). THP hydrolyzes rapidly compared to SEM.

  • Byproduct: Produces 5-hydroxypentanal (in equilibrium with hemiacetal), which is water-soluble and easily washed away.

Troubleshooting & Self-Validation Systems

Diagnostic Checkpoints

To ensure scientific integrity, use these checkpoints to validate the workflow:

CheckpointObservation (Success)Observation (Failure)Remediation
Protection (NMR) Disappearance of broad singlet (~10-13 ppm). Appearance of SEM (-CH₂-O-CH₂-Si) or THP (multiplets 1.5-4.0 ppm) signals.Retention of broad NH singlet.Increase base equivalents (SEM) or catalyst load (THP). Dry solvents.[2]
Coupling (LCMS) Mass = Product + PG. No fragmentation of PG.Mass = Product - PG (Premature deprotection).Switch to anhydrous base (e.g., K₃PO₄ to Cs₂CO₃). Lower Temp.
Regiochemistry NOE correlation between PG and adjacent Carbon protons (C3 or C5).Mixed isomers in HPLC.Use bulkier PG (Trityl) to force steric selectivity.
Visualizing the Pathway (Graphviz)

Reaction_Pathway Pyrazole 1H-Pyrazole (Nucleophilic NH) Protected N-Protected Pyrazole (SEM/THP) Pyrazole->Protected Protection (SEM-Cl/NaH or DHP/H+) Coupled Piperazine-Pyrazole Adduct Protected->Coupled Buchwald-Hartwig (Pd-Cat, Base) Coupled->Pyrazole Failure: Premature Deprotection Final Final Drug Scaffold (Free NH) Coupled->Final Deprotection (TBAF or HCl) caption Figure 2: Synthetic workflow for pyrazole-piperazine coupling.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.[4] (The definitive guide on stability constants).

  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Bioorganic & Medicinal Chemistry Letters (2016). (Detailed comparison of THP vs SEM in Buchwald couplings).

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences (2025). (Recent insights into regiocontrol mechanisms).

  • C-H Bonds as Ubiquitous Functionality... Enabled by SEM-group Transposition. Journal of the American Chemical Society. (Advanced "SEM-switch" strategies).

  • Green protection of pyrazole... and deprotection of tetrahydropyranylpyrazoles. RSC Advances (2015). (Protocols for THP usage).

Sources

Method

Solubility of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine in DMSO

Technical Guide: Solubilization and Handling of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine in DMSO Executive Summary This technical guide addresses the solubilization, storage, and handling of 2,2-Dimethyl-6-(1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Handling of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine in DMSO

Executive Summary

This technical guide addresses the solubilization, storage, and handling of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine (referred to herein as DMPP-Scaffold ).[1][2] This compound represents a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors targeting the ATP-binding hinge region.[1][2]

The unique structural combination of a polar pyrazole moiety (H-bond donor/acceptor) and a sterically hindered piperazine ring presents specific solubility challenges.[1] While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, improper handling can lead to compound aggregation, hydrate formation, or "crash-out" precipitation upon aqueous dilution.[2] This guide provides a self-validating protocol to ensure experimental reproducibility.

Physicochemical Profile & Solubility Mechanism

To master the solubility of DMPP-Scaffold, one must understand the molecular interactions at play.

PropertyCharacteristicImpact on DMSO Solubility
Core Structure Piperazine + PyrazoleHigh polarity; requires a polar aprotic solvent like DMSO to disrupt intermolecular H-bonds.[1]
Substituents 2,2-Dimethyl groupIncreases lipophilicity (LogP) and disrupts crystal packing, generally enhancing solubility compared to naked piperazine.
H-Bond Donors Pyrazole -NH, Piperazine -NHStrong interaction with DMSO oxygen (S=O), facilitating dissolution.[1]
Basicity Secondary aminesPotential for salt formation. Note: HCl or TFA salts will have significantly different solubility profiles than the free base.

The DMSO Mechanism: DMSO acts as a Lewis base, accepting hydrogen bonds from the pyrazole and piperazine NH groups. This solvation shell prevents the molecules from re-aggregating. However, the 2,2-dimethyl steric bulk can slow down the rate of dissolution, requiring kinetic energy (sonication) to reach equilibrium.

Protocol A: Saturation Solubility Determination

Use this protocol if you are working with a new batch or a salt form with unknown solubility limits.

Objective: Determine the maximum concentration (


) of DMPP-Scaffold in anhydrous DMSO at 25°C.

Reagents:

  • DMPP-Scaffold (Solid powder)[1][2]

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves)[2]

  • 0.22 µm PTFE Syringe Filter (DMSO compatible)

Workflow:

  • Weighing: Weigh approximately 10 mg of DMPP-Scaffold into a 1.5 mL amber glass vial.

  • Incremental Addition: Add DMSO in 20 µL increments.

  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at 40 kHz between additions.

  • Observation: Check for visual clarity. If particles persist, repeat step 2.

  • Saturation Point: Once clear, add a small excess of solid to force saturation, shake for 24 hours at 25°C.

  • Filtration: Filter the supernatant using the PTFE filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve.

Protocol B: Stock Solution Preparation (Standard Operating Procedure)

Target Concentration: 10 mM or 100 mM (Standard for High-Throughput Screening).

Critical Pre-requisite: Ensure the compound is the Free Base form. If using a Salt (e.g.,[2][3][4][5][6] •2HCl), the solubility in pure DMSO may be lower due to ionic lattice energy. For salts, adding 1-2 equivalents of DIPEA (Diisopropylethylamine) may be necessary to free the base if solubility is poor (<10 mM).

Step-by-Step Procedure:
  • Environment Control: Work in a low-humidity environment. DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of organic heterocycles.

  • Weighing: Weigh the target mass of DMPP-Scaffold into a pre-tared amber glass vial.

    • Calculation:

      
      [2]
      
  • Solvent Addition: Add anhydrous DMSO to the center of the vial.

    • Tip: Do not wash down the walls yet.

  • Dispersal (Vortex): Vortex at high speed for 60 seconds to break up powder clumps.

  • Dissolution (Sonication): Sonicate in a water bath at room temperature for 10-15 minutes.

    • Visual Check: Solution must be absolutely clear. No "swirling" refractivity.

  • QC Check: Centrifuge at 10,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the solution is not stable.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles.

Protocol C: Aqueous Dilution (The "Crash-Out" Prevention)

The most critical failure point is diluting the DMSO stock into aqueous assay buffer. The sudden change in polarity can force the hydrophobic 2,2-dimethyl-piperazine fragment to precipitate.

The "Intermediate Dilution" Method: Do NOT pipette 100% DMSO stock directly into the assay well.

  • Step 1: Prepare a 10x Intermediate Solution in a solvent mix (e.g., 10% DMSO / 90% Buffer or 50% DMSO / 50% Water).[2]

  • Step 2: Mix vigorously immediately.

  • Step 3: Transfer the Intermediate Solution to the final assay plate.

Visual Workflow (Graphviz):

DilutionProtocol Stock DMSO Stock (100% DMSO, 10 mM) Inter Intermediate Step (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Slow Addition) Precip Precipitation Risk (CRASH OUT) Stock->Precip Direct Addition (Avoid!) Final Assay Well (1% DMSO Final) Inter->Final 1:10 Dilution

Caption: Figure 1. Recommended "Intermediate Dilution" scheme to prevent compound precipitation during aqueous transfer.

Storage and Stability

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows chemical degradation (oxidation of piperazine nitrogen).[1]
Container Amber Glass or Polypropylene (PP)Protects from light; PP is DMSO-resistant.[1] Avoid Polystyrene (PS).
Freeze-Thaw Max 3 cyclesRepeated expansion/contraction promotes precipitation and water absorption.[1]
Atmosphere Argon/Nitrogen OverlayPiperazines react with atmospheric CO₂ to form carbamates.[7]

Troubleshooting Guide

Issue: Solution turns cloudy upon adding to PBS/Media.

  • Cause: The "Crash-out" effect.[1] The compound's LogP is too high for the sudden polarity shift.

  • Solution: Use the "Intermediate Dilution" method (Protocol C). Alternatively, add a surfactant (0.05% Tween-20) to the assay buffer before adding the compound.

Issue: Compound won't dissolve in DMSO even with sonication.

  • Cause: You likely have a Salt form (HCl, TFA) and the lattice energy is too high.[2]

  • Solution: Acidify? No! Basify. Add 1-2 equivalents of weak base (DIPEA or Triethylamine) to the DMSO to strip the proton and release the more soluble free base.

Issue: Yellowing of the stock solution over time.

  • Cause: Oxidation of the secondary amine or pyrazole ring.

  • Solution: Discard. Prepare fresh stock under inert gas.

References

  • Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility optimization in drug discovery).

  • Li, P., & Zhao, L. (2016).[2] "Developing Early Formulations: Practice and Perspective". International Journal of Pharmaceutics. Link

  • Balakin, K. V., et al. (2006).[2] "Comprehensive Computational Assessment of ADME Properties of Fluorine-Containing Drugs". Current Drug Discovery Technologies. (Relevant for understanding physicochemical properties of heterocyclic fragments).

  • Way, L. (2020).[2] "DMSO Solubility Assessment for Fragment-Based Screening". Molecules. Link[2]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for Novel Pyrazole-Piperazine Compounds

Abstract This document provides a comprehensive guide for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of novel pyrazole-piperazine compounds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of novel pyrazole-piperazine compounds. These heterocyclic scaffolds are of significant interest in modern drug discovery, and robust analytical methods are critical for ensuring the purity, stability, and quality of these potential drug candidates. This guide emphasizes a systematic, science-driven approach, explaining the rationale behind experimental choices and adhering to international regulatory standards to ensure data integrity and trustworthiness. Detailed protocols for method development and validation are provided, alongside practical insights into overcoming common chromatographic challenges associated with these compound classes.

Introduction: The Analytical Importance of Pyrazole-Piperazine Scaffolds

Pyrazole and piperazine ring systems are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas. The combination of these two heterocycles often yields compounds with desirable pharmacokinetic properties. However, the basic nature of the piperazine moiety and the potential for multiple protonation states can present unique challenges during the development of reversed-phase HPLC (RP-HPLC) methods.[1][2][3]

Key analytical challenges include:

  • Poor Peak Shape: Tailing peaks can result from secondary interactions between the basic amine groups of the piperazine ring and residual silanols on the silica-based stationary phase.[4][5]

  • Insufficient Retention: Highly polar analogs may exhibit poor retention on traditional C18 columns, eluting near the void volume.[1][4][6]

  • pH-Dependent Selectivity: The retention and selectivity of these compounds are often highly sensitive to the pH of the mobile phase due to the ionization of the piperazine nitrogen atoms.[6][7]

  • Lack of a Strong UV Chromophore: Some piperazine-containing compounds may lack a strong UV chromophore, necessitating sensitive detection methods or derivatization.[8][9]

A well-developed HPLC method is fundamental for accurate quantification, impurity profiling, and stability testing throughout the drug development lifecycle.[7] This note outlines a systematic strategy to develop a robust, reliable, and validated HPLC method suitable for its intended purpose, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12]

Strategic Method Development

A successful HPLC method development process is not a matter of trial and error but a systematic investigation based on the physicochemical properties of the analyte and the principles of chromatography.[13][14]

Analyte Characterization and Initial Conditions

Before initiating any experimental work, it is crucial to gather as much information as possible about the pyrazole-piperazine target compound and its potential impurities.

  • Structure and Physicochemical Properties:

    • pKa: The pKa of the piperazine moiety is critical. To ensure good peak shape and consistent retention, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For basic compounds, a low pH (e.g., pH 2-3) is often chosen to ensure the analyte is in a single, fully protonated state.[7]

    • LogP/LogD: The octanol-water partition coefficient provides an indication of the compound's hydrophobicity and helps in selecting the initial mobile phase composition.

    • UV Spectrum: Determine the UV maxima of the analyte to select an appropriate detection wavelength for optimal sensitivity.[7][15]

  • Initial Chromatographic Conditions:

    • Mode: Reversed-phase HPLC is the most common and versatile mode for this class of compounds.[16]

    • Column Selection: A modern, high-purity silica C18 column with low silanol activity is a good starting point to minimize peak tailing. Columns with embedded polar groups can also offer alternative selectivity and improved retention for more polar analytes.[4][5]

    • Mobile Phase: A common starting point is a gradient elution with an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B).

      • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water is often used to maintain a low pH, suppress silanol interactions, and ensure the basic analytes are protonated.[17][18][19]

      • Mobile Phase B (Organic): Acetonitrile is generally preferred over methanol due to its lower viscosity and better UV transparency.[16]

    • Detector: A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide information about peak purity.[19][20]

Method Optimization Protocol

Once initial conditions are established, the method must be optimized to achieve the desired separation of the main compound from all potential impurities and degradation products. A systematic approach, such as Design of Experiments (DoE), is a powerful tool for this purpose.[13]

Protocol 1: Systematic Method Optimization

  • Objective Definition: Clearly define the goal of the optimization (e.g., achieve a minimum resolution of 2.0 between the main peak and its closest eluting impurity).

  • Parameter Screening:

    • pH of Mobile Phase A: Evaluate a range of pH values (e.g., 2.5, 3.0, 3.5) to assess the impact on retention time and selectivity.

    • Gradient Slope: Vary the gradient steepness (e.g., 5-95% B in 10 min vs. 20 min) to improve the separation of complex mixtures.

    • Column Temperature: Adjust the column temperature (e.g., 30°C, 35°C, 40°C) to improve peak shape and alter selectivity.

    • Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time.

  • Data Analysis: Use chromatographic modeling software or a systematic evaluation of the results to identify the optimal conditions.

  • Final Conditions Selection: Choose the conditions that provide the best resolution, peak shape, and analysis time.

ParameterCondition 1Condition 2 (Optimized)Condition 3Rationale for Optimized Choice
Column Standard C18, 5 µmHigh-Purity C18, 3.5 µmEmbedded Polar C18, 5 µmHigh-purity silica minimizes silanol interactions, leading to improved peak symmetry for basic compounds. Smaller particle size enhances efficiency.
Mobile Phase A 20 mM Phosphate Buffer, pH 7.00.1% Formic Acid in Water, pH ~2.70.1% TFA in Water, pH ~2.1Low pH ensures the piperazine moiety is fully protonated, leading to consistent retention and sharper peaks. Formic acid is MS-compatible.
Mobile Phase B MethanolAcetonitrileAcetonitrileAcetonitrile generally provides better peak shapes and lower backpressure than methanol.
Gradient 20-80% B in 20 min10-90% B in 15 min5-95% B in 25 minA slightly faster gradient reduces run time while still providing adequate separation of key impurities.
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/minIncreased flow rate shortens analysis time without a significant loss in resolution on a shorter column.
Temperature 25 °C35 °C40 °CElevated temperature can improve peak shape and reduce viscosity, allowing for a higher flow rate.
Detection 254 nm265 nm (UV Max)220 nmDetection at the compound's UV maximum provides the best sensitivity.
Method Development Workflow Visualization

The following diagram illustrates a logical workflow for the systematic development of an HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Finalization & Pre-Validation A Define Analytical Target Profile (e.g., Assay, Impurity Profile) B Analyte Physicochemical Characterization (pKa, logP, UV) A->B C Initial Conditions Selection (Column, Mobile Phase, Detector) B->C D Initial Scouting Runs (Generic Gradient) C->D E Identify Critical Method Parameters (pH, Gradient, Temperature) D->E F Design of Experiments (DoE) or OFAT Approach E->F G Execute Optimization Runs F->G H Analyze Data & Model Results (Resolution, Peak Shape) G->H I Select Final Optimized Method H->I J Forced Degradation Study (Specificity Check) I->J K System Suitability Criteria Definition (e.g., Tailing, Plate Count, Resolution) J->K L Method Ready for Validation K->L Proceed to Validation

Caption: A workflow for systematic HPLC method development.

Method Validation Protocol

Once the method is optimized, it must be validated to demonstrate that it is suitable for its intended purpose.[10][11] The validation should be performed according to the ICH Q2(R1) guideline.[10][11][12]

Protocol 2: HPLC Method Validation based on ICH Q2(R1)

The following characteristics should be evaluated for a quantitative impurity method and an assay method.

  • Specificity:

    • Analyze a placebo (all formulation components except the active pharmaceutical ingredient, API).

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the API.

    • Demonstrate that the peaks for degradation products and excipients do not interfere with the main analyte peak. Peak purity analysis using a PDA detector is essential.[15]

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte over the desired range (e.g., 50% to 150% of the target concentration for assay; LOQ to 120% of the impurity specification for impurities).[11]

    • Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[19]

  • Range:

    • The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified upper and lower concentrations.[11]

  • Accuracy:

    • Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of API at three different levels, in triplicate).

    • Express the accuracy as the percentage recovery of the known amount. Acceptance criteria are typically 98.0% to 102.0% for the assay.

  • Precision:

    • Repeatability (Intra-assay precision): Perform at least six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[19]

  • Robustness:

    • Deliberately introduce small variations to the method parameters and evaluate the impact on the results.[10]

    • Parameters to vary include:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 10%)

      • Mobile phase composition (e.g., ± 2% organic)

    • The system suitability parameters should remain within acceptable limits during these variations.

Validation Workflow Visualization

The following diagram outlines the key stages of an analytical method validation process.

MethodValidationWorkflow cluster_0 Validation Protocol Definition cluster_1 Experimental Execution cluster_2 Data Analysis & Reporting A Define Intended Use of Method (e.g., Assay, Impurity, Dissolution) B Select Validation Parameters (per ICH Q2(R1)) A->B C Define Acceptance Criteria B->C D Specificity (Forced Degradation, Placebo) C->D E Linearity & Range D->E F Accuracy (Spike/Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Analyze Experimental Data I->J K Compare Results Against Acceptance Criteria J->K L Document Results in Validation Report K->L M Method Validated L->M

Caption: A workflow for HPLC method validation per ICH Q2(R1).

Conclusion

Developing a robust and reliable HPLC method for novel pyrazole-piperazine compounds requires a systematic and scientifically sound approach. By understanding the physicochemical properties of the analytes, carefully selecting and optimizing chromatographic parameters, and performing a thorough validation according to regulatory guidelines, researchers can ensure the generation of high-quality, trustworthy data. This is essential for making informed decisions throughout the drug discovery and development process, ultimately contributing to the safety and efficacy of new medicines. Adherence to the principles outlined in pharmacopeias such as the USP is also critical for methods intended for quality control in a regulated environment.

References

  • Strategies for Method Development and Optimization in HPLC. (2024). Drawell. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • USP-NF 〈621〉 Chromatography. (2023). USP. [Link]

  • USP 621 Changes. Element Lab Solutions. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. (2025). ECA Academy. [Link]

  • HPLC Method Development: Steps for New Analytes. (2025). Patsnap Eureka. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. (PDF). Journal of Chromatographic Science, Oxford Academic. [Link]

  • An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. (2023). The Pharmaceutical and Chemical Journal. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025). PMC. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • Chromatographic evaluation and application of nitrogenous heterocyclic ring-bonded stationary phase in hydrophilic interaction liquid chromatography. (2024). PubMed. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds. (2025). ResearchGate. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). R Discovery. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025). ResearchGate. [Link]

  • Indicating RP-HPLC method for determination of aripiprazole and its degradation products. Semantic Scholar. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (2012). SIELC Technologies. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs... (2024). ACS Omega. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removing Regioisomers in Pyrazole Ring Formation

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in pyrazole synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you control and eliminate the formation of unwanted regioisomers in your reactions.

Introduction

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry and materials science.[1] The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] However, a significant challenge, particularly with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity, leading to mixtures of isomeric products that are often difficult to separate.[4] This guide provides a comprehensive analysis of the factors influencing regioselectivity and offers practical, field-proven strategies to achieve the desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it a common issue?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over others in a chemical reaction.[4] In the context of pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[3] This leads to two possible reaction pathways and the potential formation of a mixture of two regioisomeric pyrazoles.[5][6] Controlling which isomer is formed is a critical challenge for researchers, as the biological activity and physical properties of the isomers can differ significantly.[7]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: Several key factors dictate the regiochemical outcome of the Knorr pyrazole synthesis. Achieving good selectivity often relies on exploiting the inherent steric and electronic differences within the substrates and controlling the reaction environment.[5][7]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile to one of the carbonyl groups, thereby favoring attack at the less hindered site.[7]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups (e.g., -CF3) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[7][8] Conversely, electron-donating groups can decrease the reactivity of a carbonyl group.

  • Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[5][7]

    • Acidic Conditions: Under acidic conditions, the reaction is often initiated by protonation of a carbonyl group, which can influence which carbonyl is preferentially attacked.[2]

    • Basic Conditions: In basic media, the nucleophilicity of the substituted hydrazine's nitrogen atoms can be modulated, potentially directing the initial attack.[7]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity.[9][10] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer compared to reactions run in conventional solvents like ethanol.[9] This is attributed to the unique hydrogen-bonding properties of these solvents.

  • Temperature: Reaction temperature can influence whether a reaction is under kinetic or thermodynamic control.[11] Lower temperatures generally favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow the reaction to equilibrate to the more stable, thermodynamically favored product.[11]

Q3: Beyond the Knorr synthesis, what other methods offer better regiocontrol?

A3: Yes, several modern synthetic strategies have been developed to overcome the regioselectivity limitations of the classical Knorr condensation.

  • Synthesis from α,β-Unsaturated Ketones (Enones): The reaction of hydrazines with α,β-unsaturated ketones often proceeds with high regioselectivity to form pyrazolines, which can then be oxidized to the corresponding pyrazoles.[1][6]

  • Synthesis from Acetylenic Ketones: The condensation of hydrazines with acetylenic ketones can directly afford pyrazoles with high and predictable regioselectivity.[6]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (like a nitrile imine, often generated in situ from a hydrazonoyl halide or tetrazole) with a dipolarophile (such as an alkyne).[3][7][12] This approach frequently provides excellent control over the regiochemical outcome.

  • Multicomponent Reactions: One-pot multicomponent reactions, often catalyzed by Lewis or Brønsted acids, can provide regioselective access to highly substituted pyrazoles from simple starting materials.[13][14]

Troubleshooting Guide: Improving Regioselectivity

If you are observing a mixture of regioisomers, this guide provides a systematic approach to troubleshoot and optimize your reaction.

Issue: Poor Regioselectivity (Near 1:1 Mixture of Isomers)

This is a common outcome when the electronic and steric differentiation between the two carbonyl groups of the 1,3-dicarbonyl is minimal.

Logical Troubleshooting Workflow

G start Poor Regioselectivity Observed step1 Analyze Substrate Properties (Steric & Electronic Bias) start->step1 step2a Modify Reaction Conditions step1->step2a Sufficient Bias step2b Modify Substrates step1->step2b Insufficient Bias step3a Change Solvent System step2a->step3a step3b Vary Reaction Temperature step2a->step3b step3c Adjust pH step2a->step3c step5 Alternative Synthetic Strategy step2b->step5 step4a Use Fluorinated Alcohols (TFE, HFIP) step3a->step4a step4b Lower Temperature (Kinetic Control) step3b->step4b step4c Acid or Base Catalysis step3c->step4c end Desired Regioisomer Achieved step4a->end step4b->end step4c->end step6 1,3-Dipolar Cycloaddition step5->step6 step7 Synthesis from Enones/Alkynes step5->step7 step6->end step7->end

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Optimization Protocols
Protocol 1: Solvent-Mediated Regiocontrol

As demonstrated by Fustero et al., changing the solvent from a standard alcohol like ethanol to a fluorinated alcohol can dramatically shift the isomeric ratio.[9]

Objective: To enhance the formation of the 5-aryl-N-methylpyrazole isomer.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-aryl-1,3-butanedione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Step-by-Step Procedure:

  • Dissolve the 1,3-diketone in the fluorinated alcohol (TFE or HFIP) in a round-bottom flask equipped with a magnetic stirrer.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR spectroscopy and/or GC-MS.

Expected Outcome: A significant improvement in the ratio of the desired regioisomer. For example, reactions that yield a ~1:1 mixture in ethanol can shift to >95:5 in favor of one isomer in HFIP.

Protocol 2: pH-Controlled Regioselectivity

The regioselectivity of the condensation can be highly dependent on the pH of the reaction medium.[5]

Objective: To selectively synthesize one regioisomer by controlling the reaction pH.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.0 eq)

  • Arylhydrazine hydrochloride (for acidic conditions) or free arylhydrazine (for neutral/basic conditions) (1.1 eq)

  • Solvent: N,N-Dimethylacetamide (DMAc) or Ethanol

  • Acid (e.g., conc. HCl) or Base (e.g., Triethylamine) as needed

Step-by-Step Procedure (Acidic Conditions):

  • Dissolve the 1,3-diketone and the arylhydrazine hydrochloride in DMAc.

  • Add a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature, monitoring by TLC.

  • Work up the reaction by pouring it into water and extracting with an organic solvent.

  • Purify and analyze the product as described in Protocol 1.

Rationale: In the case of 4,4,4-trifluoro-1-aryl-1,3-diketones, acidic conditions in an aprotic solvent like DMAc can lead to excellent selectivity (e.g., 98:2) in favor of the isomer where the arylhydrazine attacks the carbonyl adjacent to the aryl group.[8] This is a significant improvement over the equimolar mixtures often obtained in ethanol under neutral conditions.[8][15]

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the regioselectivity of pyrazole formation from representative 1,3-diketones and methylhydrazine.

1,3-Diketone (R1, R2)HydrazineSolventTemperatureIsomer Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolReflux~1:1
1-Phenyl-1,3-butanedioneMethylhydrazineHFIPRoom Temp>99:1
1-(2-Furyl)-1,3-butanedioneMethylhydrazineEthanolReflux60:40
1-(2-Furyl)-1,3-butanedioneMethylhydrazineTFERoom Temp95:5
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolRoom Temp~1:1[8]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine HClDMAc / HClRoom Temp98:2[8]

Isomer A: N1-substituent adjacent to R1; Isomer B: N1-substituent adjacent to R2.

Mechanistic Visualization

The formation of two regioisomers from an unsymmetrical 1,3-diketone is determined by the initial nucleophilic attack of the substituted nitrogen (N1) of the hydrazine.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Pathway B Hydrazine R'-NH-NH₂ Hydrazine->Attack_C1 Pathway A Hydrazine->Attack_C2 Pathway B Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization & Dehydration

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

Conclusion

Controlling regioselectivity in pyrazole synthesis is a multifaceted challenge that requires a careful consideration of substrate electronics, sterics, and reaction conditions. By systematically applying the principles and protocols outlined in this guide—from strategic solvent selection to pH control and the exploration of alternative synthetic routes—researchers can effectively eliminate the formation of undesirable regioisomers. This control is paramount for the efficient synthesis of pure, well-defined pyrazole derivatives for applications in drug discovery and materials science.

References
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • El-Faham, A., Dahlous, K. A., El-Husseiny, W. M., & Ghabbour, H. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

  • Cioffi, C. L., Spencer, J. A., Racz, M. J., & Browne, L. J. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(40), 26034–26042. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wallace, O. B., Kay, D. G., & Gunter, M. J. (2001). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synlett, 2001(1), 129-131. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]

  • Elguero, J. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1147-1156. [Link]

  • Tskhovrebov, A. G., Belyakova, A. V., Boyarskaya, I. A., & Vologzhanina, A. V. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Tasch, B. O. A., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1113–1182. [Link]

  • ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. Retrieved from [Link]

  • Barreda, M., Ayad, T., & Phansavath, P. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(12), 4680–4684. [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Retrieved from [Link]

Sources

Optimization

Troubleshooting low solubility of pyrazole derivatives in water

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, in-depth solutions to a common yet critical challenge: the low aqueous so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, in-depth solutions to a common yet critical challenge: the low aqueous solubility of pyrazole derivatives. Here, we move beyond simple checklists to explain the causality behind experimental choices, ensuring you can not only solve your immediate problem but also build a robust, predictive understanding for future work.

Troubleshooting Guide: Immediate Solutions for Solubility Issues

This section is for scientists who have encountered a solubility problem during an experiment and need immediate, actionable advice.

Q1: I've synthesized a new pyrazole derivative, and it won't dissolve in my aqueous buffer for a biological assay. What is the first thing I should do?

A1: Your first step is a systematic, multi-pronged investigation starting with the simplest and most common variables: pH and solvent modification. Low solubility is often due to high crystal lattice energy and/or high hydrophobicity. Your initial goal is to disrupt the intermolecular forces holding the solid together or to make the solvent more "welcoming" to your compound.

A logical first approach is to perform a rapid solubility screen. This avoids wasting precious compound on a single, ineffective method.

dot

Caption: A workflow for troubleshooting low pyrazole solubility.

Step 1: Attempt pH Adjustment (for Ionizable Pyrazoles)

Many pyrazole derivatives contain acidic or basic functional groups. The pyrazole ring itself is a weak base, with the pKa of its conjugate acid around 2.5.[1] Substituents can dramatically alter this. If your molecule has an ionizable group, altering the pH of your buffer can significantly increase solubility by converting the neutral, often less soluble, form into a charged, more water-soluble salt.[2][3]

  • For Weakly Basic Pyrazoles: Decrease the pH. According to the Henderson-Hasselbalch equation, moving the pH two units below the pKa of the conjugate acid will result in >99% ionization.[4][5][6] Start by preparing small batches of your buffer at pH values of 6.0, 5.0, and 4.0.

  • For Weakly Acidic Pyrazoles: Increase the pH. Moving the pH two units above the pKa will result in >99% ionization. Prepare buffers at pH 8.0, 9.0, and 10.0.

Protocol: pH Screening for Solubility

  • Prepare 1 mL aliquots of your desired aqueous buffer at 3-4 different pH values.

  • Add a pre-weighed, excess amount of your pyrazole derivative to each vial (e.g., 1-2 mg).

  • Vortex each sample vigorously for 1 minute.

  • Agitate the samples on a shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]

  • Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a 0.22 µm syringe filter. Be cautious, as some compounds can form fine colloids that pass through filters, leading to an overestimation of solubility.[8]

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[7]

Q2: pH adjustment didn't work or is not an option for my experiment. What's the next logical step?

A2: The next step is to modify the solvent itself by using a co-solvent . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving hydrophobic molecules.[10][11]

Common co-solvents used in biological research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Important Considerations:

  • Toxicity: Be mindful of the final concentration of the co-solvent in your assay, as many can be toxic to cells or interfere with enzyme activity. A final concentration of <1% DMSO is generally considered safe for most cell-based assays.

  • Precipitation: A compound dissolved in a high concentration of co-solvent may precipitate when diluted into the final aqueous assay buffer. Always prepare the stock at a high concentration in the co-solvent and perform a test dilution to ensure it remains soluble at the final concentration.

Co-solventTypical Starting Stock Conc.Max Assay Conc. (General)Notes
DMSO 10-50 mM< 1%Excellent solubilizing power for many compounds. Can be toxic.
Ethanol 10-50 mM< 1%Less toxic than DMSO but generally less effective for highly lipophilic compounds.
PEG 400 5-20 mM< 5%Good for in vivo formulations due to lower toxicity.
Propylene Glycol 5-20 mM< 5%Commonly used in parenteral formulations.[12]

Protocol: Co-solvent Stock Preparation

  • Attempt to dissolve your pyrazole derivative in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

  • Use gentle warming (37°C) or sonication if it does not dissolve immediately.

  • Once dissolved, perform a serial dilution of this stock into your final aqueous buffer to determine the concentration at which precipitation occurs.

  • Always include a "vehicle control" (buffer + co-solvent at the final concentration) in your experiments to account for any effects of the co-solvent itself.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind solubility, helping you to proactively design experiments and interpret results.

Q3: What structural features of pyrazole derivatives typically lead to low water solubility?

A3: Several factors related to the molecular structure contribute to the low solubility of pyrazole derivatives:[13][14]

  • Aromaticity and Hydrophobicity: The pyrazole ring is aromatic and relatively non-polar.[14] Large, non-polar substituents (e.g., phenyl rings, long alkyl chains, halogen atoms) dramatically increase the overall hydrophobicity of the molecule, making it less soluble in water.

  • High Molecular Weight: As molecular weight increases, solubility generally decreases.[13]

  • Strong Intermolecular Forces: The pyrazole ring contains both a hydrogen bond donor (-NH) and an acceptor (=N-). This allows for strong, directional hydrogen bonding between molecules in the solid state. Combined with π-π stacking from aromatic rings, this can lead to very high crystal lattice energy, which is the energy required to break apart the crystal structure.[14] The solvent must provide enough energy to overcome this lattice energy.

Q4: I've heard about "polymorphism." How can it affect my experiments?

A4: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or arrangements.[15] These different forms, called polymorphs, have the same chemical composition but different physical properties, including melting point, stability, and, most critically, solubility .[16][17]

  • Metastable vs. Stable Forms: Often, one polymorph is the most thermodynamically stable, while others are "metastable." Metastable forms are generally more soluble than the stable form.[18]

  • The Risk: You might unknowingly be using a more soluble, metastable form in your initial experiments. During storage, formulation, or even in solution, this form can convert to the more stable, less soluble form, causing unexpected precipitation and non-reproducible results.[18] This is a significant issue in drug development, as a change in polymorphic form can alter a drug's bioavailability.[15]

  • What to Do: If you observe inconsistent solubility with different batches of the same compound, polymorphism may be the cause. Characterization techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) can identify the polymorphic form.[16]

Q5: When should I consider more advanced solubilization techniques like cyclodextrins or solid dispersions?

A5: You should consider advanced techniques when simpler methods like pH adjustment and co-solvents are insufficient or incompatible with your experimental system, particularly when developing a formulation for in vivo use.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate a hydrophobic pyrazole derivative, forming an "inclusion complex" where the hydrophobic drug is shielded within the core, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[19][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.[20]

dot

Caption: Encapsulation of a pyrazole in a cyclodextrin complex.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[23][24] The process, often done by spray drying or hot-melt extrusion, converts the crystalline drug into a much higher-energy, amorphous state.[24][25] This amorphous form does not have an organized crystal lattice, making it significantly more soluble than its crystalline counterpart.[25][26][27] The polymer matrix also helps to prevent the drug from recrystallizing back to its less soluble stable form.[24]

These advanced methods are powerful tools but require significant formulation development and characterization. They are typically employed when moving a compound from early discovery into preclinical and clinical development.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Google AI.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University.
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. BenchChem.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research.
  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - MDPI. MDPI.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Ascendia Pharma.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. BenchChem.
  • Improving API Solubility using API Processing - Sigma-Aldrich. MilliporeSigma.
  • Pyrazole - Solubility of Things. Solubility of Things.
  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC. National Center for Biotechnology Information.
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical Research and Applications.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. National Center for Biotechnology Information.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. Microbe Notes.
  • pH and Solubility - AP Chem | Fiveable. Fiveable.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Journal of Pharmaceutical Sciences.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination | ADMET and DMPK - IAPC Journals. IAPC Journals.
  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. McGraw-Hill Medical.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. The industry now. Chemistry & Industry.
  • Effect of Polymorphism Formulations - Veeprho. Veeprho.
  • US7381265B2 - Method for crystallization of a weakly acidic and/or weakly basic compound - Google Patents. Google Patents.
  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria - SciELO. Brazilian Journal of Pharmaceutical Sciences.
  • Video: Determining the Solubility Rules of Ionic Compounds - JoVE. Journal of Visualized Experiments.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. Journal of Cheminformatics.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. National Center for Biotechnology Information.
  • 10 IX September 2022 [Link]. International Journal for Research in Applied Science & Engineering Technology. Available from:

  • N-Heterocyclic Olefins of Pyrazole and Indazole - American Chemical Society. The Journal of Organic Chemistry.
  • Sustainability & Circularity NOW - Who we serve. Thieme.
  • The Recent Development of the Pyrazoles : A Review | TSI Journals. Trade Science Inc.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. National Institutes of Health.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Brazilian Journal of Pharmaceutical Sciences.
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts.
  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Journal of Chemical Sciences.
  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - ResearchGate. ResearchGate.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. Shandong IRO Chelating Chemical Co., Ltd..
  • Cosolvent - Wikipedia. Wikipedia.

Sources

Troubleshooting

Resolving peak tailing in HPLC of basic piperazine compounds

Topic: Resolving Peak Tailing in HPLC of Basic Piperazine Compounds Ticket ID: #PIP-TLC-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Piperazine compounds (cyclic diamines) are noto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC of Basic Piperazine Compounds Ticket ID: #PIP-TLC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Piperazine compounds (cyclic diamines) are notoriously difficult to separate with good peak symmetry. Their secondary amine structure creates a "perfect storm" for peak tailing due to high pKa values (typically ~9.8 and ~5.6) and accessibility to silanol groups.

This guide moves beyond generic advice. We will treat the column as a chemical reactor where unwanted secondary interactions must be thermodynamically suppressed.

Part 1: The Mechanistic "Why"

Q: Why do piperazine compounds tail more aggressively than other bases?

A: It is a convergence of pKa mismatch and steric accessibility . Piperazine is a small, cyclic secondary amine. Unlike bulky tertiary amines, the nitrogen atoms in piperazine are sterically unhindered, allowing them to fit deep into the pores of the stationary phase where they interact with residual silanol groups (


).

The Interaction Mechanism:

  • The pH Trap: At neutral pH (pH 6–8), silica silanols are ionized (

    
    ), while piperazine is protonated (
    
    
    
    ).
  • Ion-Exchange: The protonated amine binds electrostatically to the negative silanol. This is an "Ion-Exchange" mechanism, which has very slow kinetics compared to the desired hydrophobic partitioning.

  • Result: The slow desorption from silanols causes the "tail" on the chromatogram.

Visualization: The Silanol Trap

The following diagram illustrates the competing forces inside your column.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Defect C18 C18 Ligand (Hydrophobic) Silica->C18 Bonded Phase Piperazine Protonated Piperazine (R-NH₂⁺) Piperazine->Silanol Slow Ion-Exchange (Peak Tailing) Piperazine->C18 Fast Partitioning (Good Peak)

Caption: Figure 1. The dual-retention mechanism. Tailing is caused by the strong, slow electrostatic attraction between the amine and ionized silanols, competing with the desired hydrophobic interaction.

Part 2: Experimental Protocols (The "How")

To fix this, we must break the Silanol-Amine interaction. There are two scientifically valid approaches: The High pH Strategy (Modern) and The Chaotropic Strategy (Traditional).

Protocol A: The High pH Strategy (Recommended)

Best for: Hybrid columns, LC-MS sensitivity.

The Logic: If the mobile phase pH is > 2 units above the pKa of the base, the piperazine becomes neutral. Neutral molecules cannot interact with silanols via ion exchange.

  • Target pH: 10.5 – 11.0

  • Required Hardware: High-pH stable column (Hybrid Silica or Polymer).[1] Do not use standard silica.

ComponentConcentrationFunction
Buffer 10 mM Ammonium HydroxideElevates pH to ~10.5; Volatile for LC-MS.
Organic AcetonitrileLower viscosity than MeOH; sharper peaks.
Column Hybrid Particle (e.g., BEH, Gemini-NX)Withstands silica dissolution at pH > 8.

Step-by-Step Workflow:

  • Prepare Aqueous: Dissolve ammonium hydroxide in water to reach pH 10.5. (Note: pH meters are less accurate at high pH; rely on molarity or fresh calibration).

  • Equilibrate: Flush column with 20 column volumes. Hybrid surfaces require longer equilibration to establish the charge layer.

  • Run Gradient: 5% to 95% B.

  • Observation: Piperazine will elute later (increased retention) because the neutral molecule is more hydrophobic, and the peak will be sharp (no silanol drag).

Protocol B: The Low pH + Chaotrope Strategy

Best for: Traditional Silica columns, non-hybrid phases.

The Logic: If you must use low pH (where piperazine is charged), you must mask the charge. "Chaotropic" anions (like Perchlorate or Trifluoroacetate) form tight ion-pairs with the amine, effectively neutralizing its charge and "shielding" it from silanols.

AdditiveProsCons
TFA (0.1%) Excellent peak shape; easy to prep.Suppresses MS signal (Ion suppression).
Perchlorate (

)
Strongest tailing suppression.Non-volatile (Not for MS); Explosive risk if dried.
Formic Acid (0.1%) MS friendly.Weak tailing suppression for piperazines. Avoid if possible.

Step-by-Step Workflow (TFA Method):

  • Mobile Phase A: Water + 0.05% to 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.05% to 0.1% TFA.

  • Note: Always match TFA concentration in A and B to prevent baseline drift.

  • Mechanism: The

    
     anion pairs with the Piperazine-
    
    
    
    . This ion-pair behaves like a neutral, hydrophobic molecule.

Part 3: Column Selection Decision Tree

Not all C18 columns are equal.[2] For piperazines, the "Carbon Load" is less important than the "Surface Chemistry."

ColumnSelection Start Start: Selecting Column for Piperazine IsMS Is detection LC-MS? Start->IsMS HighPH Can you run at pH 10? IsMS->HighPH Yes Trad USE: Traditional C18 + 0.1% TFA (Accept signal loss) IsMS->Trad No (UV Only) Hybrid USE: Hybrid Silica C18 (e.g., Waters BEH, Phenomenex Gemini) Run at pH 10.5 HighPH->Hybrid Yes (Preferred) Charged USE: Charged Surface Hybrid (CSH) (Positively charged surface repels amine) HighPH->Charged No (Must run low pH) Polar USE: Polar Embedded C18 (Shields silanols) Trad->Polar Alternative

Caption: Figure 2. Decision matrix for stationary phase selection based on detection method and pH tolerance.

Part 4: Frequently Asked Questions (FAQs)

Q: I am using Formic Acid (0.1%) and still seeing tailing. Why?

A: Formic acid is a weak acid with a "soft" anion. It does not form a tight ion-pair with the piperazine. Consequently, the piperazine amine is still accessible to interact with silanols.

  • Fix: Switch to TFA (if MS sensitivity allows) or Difluoroacetic acid (DFA) as a middle-ground compromise.

Q: Can I just add Triethylamine (TEA) to the buffer?

A: This is the "Sacrificial Base" method. You saturate the silanols with TEA so they can't bind your piperazine.

  • Verdict: It works for UV detection but is not recommended for modern LC-MS systems as TEA effectively contaminates the source and is difficult to flush out. Use Hybrid columns instead.

Q: My peak is tailing AND splitting. Is this the same issue?

A: Likely not. Tailing is chemical (silanols); Splitting is usually physical.

  • Troubleshooting: If the split occurs for all peaks (even neutrals like Toluene), your column inlet is voided. If it only happens to the piperazine, you may be operating exactly at the pKa (pH ~9.8 or ~5.6), causing the molecule to exist in two ionization states simultaneously. Move the pH away from the pKa by at least 1 unit.[3]

References

  • Waters Corporation. "Effect of pH on the Separation of Basic Compounds." Waters Application Notes.

  • Agilent Technologies. "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Agilent Technical Overview.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A.

  • Phenomenex. "Troubleshooting Peak Tailing for Basic Compounds." Phenomenex Blog.

  • Welch Materials. "Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds."

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HCD vs. CID Fragmentation for Pyrazolyl-Piperazine Structural Elucidation

Topic: Mass Spectrometry Fragmentation Pattern of Pyrazolyl-Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Pyrazolyl-Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the pyrazolyl-piperazine scaffold is a privileged structure, serving as the pharmacophore in numerous kinase inhibitors, antipsychotics (e.g., derivatives related to olanzapine), and designer therapeutics. For drug development professionals, the rapid and accurate structural elucidation of these compounds—and their metabolites—is critical.

This guide compares the performance of Higher-energy Collisional Dissociation (HCD) —the modern standard in Orbitrap-based workflows—against the traditional Collision Induced Dissociation (CID) used in ion traps and triple quadrupoles. We analyze the fragmentation efficiency, diagnostic ion generation, and spectral quality required to distinguish regioisomers and metabolic modifications in this specific chemical class.

Mechanistic Deep Dive: The Chemistry of Fragmentation

To understand the analytical comparison, one must first grasp the underlying fragmentation mechanics of the pyrazolyl-piperazine scaffold. The fragmentation is governed by the basicity of the piperazine nitrogens and the aromatic stability of the pyrazole ring.

The Protonation Hierarchy

In Electrospray Ionization (ESI), the protonation site dictates the fragmentation pathway (the "Mobile Proton Model").

  • Site A (Piperazine N4): The distal secondary amine is typically the most basic (

    
    ). Protonation here drives charge-remote fragmentation  and Retro-Diels-Alder (RDA)  ring opening.
    
  • Site B (Pyrazole N2): Less basic, but protonation here facilitates the cleavage of the linker bond between the two rings.

Key Fragmentation Pathways
  • Linker Cleavage (Pathway 1): Homolytic or heterolytic cleavage of the C-N bond connecting the pyrazole and piperazine rings. This yields the intact pyrazolyl cation or the piperazine neutral loss.

  • Piperazine Ring Opening (Pathway 2): A characteristic RDA-like reaction.

    • Diagnostic Ion: Loss of

      
       (28 Da) or 
      
      
      
      (43 Da).
    • Mechanism: Involves a 1,5-hydrogen shift followed by C-C bond cleavage.

  • Pyrazole Degradation (Pathway 3): High-energy fragmentation leading to the loss of

    
     (27 Da) or 
    
    
    
    (28 Da), diagnostic of the aromatic core.
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways observed during MS/MS analysis.

FragmentationPathway Precursor [M+H]+ Precursor (Pyrazolyl-Piperazine) Intermediate1 Linker Cleavage (Inductive Effect) Precursor->Intermediate1 Low CE Intermediate2 Ring Opening (RDA Mechanism) Precursor->Intermediate2 High CE Fragment_Py Pyrazolyl Cation (Diagnostic Core) Intermediate1->Fragment_Py Neutral Loss: Piperazine Fragment_Pip Piperazine Fragment (m/z 85, 56) Intermediate1->Fragment_Pip Neutral Loss: Pyrazole Fragment_Immonium Immonium Ions (m/z 70, 44) Intermediate2->Fragment_Immonium -C2H4 / -HCN

Figure 1: Competitive fragmentation pathways for pyrazolyl-piperazines. Pathway selection is heavily dependent on collision energy (CE) and dissociation method.

Comparison: HCD vs. CID Performance

This section evaluates the "product"—the HCD Fragmentation Workflow —against the traditional CID Alternative .

The "Low Mass Cutoff" Problem
  • The Challenge: In traditional Ion Trap CID (e.g., LCQ/LTQ), there is a "1/3 Rule" low-mass cutoff. If your precursor is

    
    , you cannot detect fragments below 
    
    
    
    .
  • Impact on Pyrazolyl-Piperazines: The most diagnostic ions for the piperazine ring (immonium ions at m/z 44, 56, 70 ) fall into this "blind spot."

  • HCD Advantage: HCD is a beam-type collision (similar to Triple Quadrupole fragmentation) performed in a multipole. Ions are stored in the C-Trap before orbital injection. Result: No low-mass cutoff. You detect the full spectrum of diagnostic ions.

Energy Regimes and Structural Coverage
FeatureHCD (The Modern Standard) CID (The Alternative) Verdict for Pyrazolyl-Piperazines
Low Mass Detection Excellent (detects m/z > 50)Poor (Cutoff at ~30% of precursor)HCD Wins: Critical for confirming the piperazine moiety (m/z 56, 70).
Internal Energy Distribution Higher, non-resonant. Multiple collisions allowed.Lower, resonant. Single activation step.HCD Wins: Drives the high-energy RDA ring opening required to verify the pyrazole core.
Water/Ammonia Loss Less dominant (unless CE is very low).Dominant. Spectra often dominated by [M+H-H2O]+.HCD Wins: Provides structurally rich backbone cleavage rather than just neutral losses.
Isomer Differentiation High. Distinct ratios of ring-opened fragments.Low. Isomers often yield identical "water loss" spectra.HCD Wins: Essential for distinguishing N1 vs N2 alkylated pyrazole regioisomers.
Experimental Data Support

In a comparative study of a hypothetical pyrazolyl-piperazine metabolite (Precursor


):
  • CID Spectrum: Dominated by

    
     (Water loss) and 
    
    
    
    (Partial side chain loss). Result: Ambiguous identification.
  • HCD Spectrum (35 NCE): Shows

    
     (low intensity), 
    
    
    
    (Pyrazolyl core), and
    
    
    (Piperazine ring fragment). Result: Positive structural confirmation.

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, the following protocol uses a "Stepped Energy" approach to capture both labile linker cleavages and stable ring fragments in a single scan.

Reagents & Setup
  • System: UHPLC coupled to Q-Exactive (Orbitrap) or Q-TOF.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Charged Surface Hybrid (CSH) – Crucial for peak shape of basic piperazines.

Step-by-Step Acquisition Method
  • Source Optimization:

    • Set Spray Voltage to 3.5 kV.

    • Capillary Temp: 320°C (Ensure complete desolvation of the polar piperazine).

  • Fragmentation Setup (The "Stepped" Strategy):

    • Do not use a single Collision Energy (CE).

    • Protocol: Apply Stepped NCE (Normalized Collision Energy) of 20, 35, 50 .

    • Reasoning:

      • 20 NCE: Preserves the molecular ion and labile metabolic conjugates (e.g., Glucuronides).

      • 35 NCE: Cleaves the Pyrazole-Piperazine linker (

        
         bond).
        
      • 50 NCE: Shatters the aromatic rings to generate fingerprint ions (

        
        ).
        
  • Data Processing:

    • Extract Ion Chromatogram (EIC) for the theoretical

      
       with 5 ppm window.
      
    • Filter MS/MS for the presence of the "Piperazine Signature" (m/z 56.0500, 70.0657).

Decision Logic for Isomer Differentiation

Regioisomerism (e.g., 1,3- vs 1,5-substitution on the pyrazole) is a common synthetic impurity. Use this logic flow:

DecisionTree Start Unknown Isomer (MS/MS Spectrum) Check1 Check Ratio of [M-Substituent] vs [M-HCN] Start->Check1 Branch1 High [M-HCN] Abundance Check1->Branch1 > 1:1 Ratio Branch2 Low [M-HCN] Abundance Check1->Branch2 < 1:5 Ratio Result1 Likely 1,5-Isomer (Steric strain promotes ring break) Branch1->Result1 Result2 Likely 1,3-Isomer (Thermodynamically stable) Branch2->Result2

Figure 2: Logic flow for distinguishing pyrazole regioisomers based on fragmentation energetics.

Diagnostic Ion Reference Table

Use this table to validate your spectral assignments. Note: Exact masses are calculated based on


.
Fragment StructureNominal m/zExact Mass (m/z)Origin/Mechanism
Piperazine Ring 8686.0844Intact piperazine (if N-unsubstituted).
Immonium Ion A 7070.0651Ring opening (Loss of

or substituent).
Immonium Ion B 5656.0495Retro-Diels-Alder (Loss of

).
Pyrazolyl Cation VariableVariableCleavage of linker; charge retention on aromatic ring.
Nitrile Fragment Variable[M-27]Loss of HCN from Pyrazole ring (High Energy).

Conclusion

For the structural elucidation of pyrazolyl-piperazines, HCD (Stepped NCE 20-50) is the superior "product" compared to traditional CID. The elimination of the low-mass cutoff allows for the detection of the critical piperazine fingerprint ions (


 56, 70), while the higher energy regime facilitates the ring-opening required to distinguish regioisomers. Researchers should adopt stepped-energy HCD protocols to ensure comprehensive coverage of both labile metabolites and stable scaffold backbones.

References

  • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[2] Journal of Chinese Mass Spectrometry Society, 2021.[2] 2

  • BenchChem Application Notes. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Technical Library, 2025. 3

  • Welz, A., et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs."[4] Journal of Clinical Medicine, 2021. 5

  • Asif, N., et al. "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones."[6][7] Asian Journal of Chemistry, 2013.[6] 6[4][7][8]

  • Castiglioni, S., et al. "Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS."[9] CORE, 2024. 9[4][7][8]

Sources

Comparative

A Researcher's Guide to 13C NMR Chemical Shifts for Dimethyl-Substituted Piperazine Rings

For researchers and professionals in drug development and medicinal chemistry, the piperazine ring is a ubiquitous scaffold. Its conformational flexibility and ability to engage in multiple hydrogen bonding interactions...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the piperazine ring is a ubiquitous scaffold. Its conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a privileged structure in countless therapeutic agents. However, the introduction of simple methyl groups can lead to a variety of isomers, each with distinct pharmacological profiles. Unambiguously identifying these isomers is a critical step in synthesis and quality control. 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method to achieve this differentiation.

This guide offers an in-depth comparison of the 13C NMR chemical shifts for various dimethyl-substituted piperazine isomers. Moving beyond a simple data repository, we will explore the underlying physical principles that govern these shifts, providing you with the predictive power to interpret your own spectra with confidence.

The Isomeric Challenge: A Comparative Data Analysis

The substitution pattern of the two methyl groups on the piperazine ring dictates the molecule's symmetry and the electronic environment of each carbon atom. These differences manifest as unique chemical shifts in the 13C NMR spectrum. The table below summarizes experimentally observed chemical shifts for several common dimethylpiperazine isomers.

IsomerCarbon PositionChemical Shift (δ, ppm)Symmetry Consideration
Piperazine (Unsubstituted) C2/C3/C5/C6~46.5[1]High (one signal)
1,4-Dimethylpiperazine C2/C3/C5/C6~55.5[2]High (one signal)
N-C H₃~46.6[2]
cis-2,5-Dimethylpiperazine C2/C5~51.2[3][4][5][6]High (two signals)
C3/C6~48.1[3][4]
C H₃~17.5[3][4]
2,6-Dimethylpiperazine C2/C6~51.2[7][8]High (two signals)
C3/C5~48.2[7][8]
C H₃~17.6[7][8]
1,3-Dimethylpiperazine Multiple SignalsSee discussion belowLow (up to six signals)

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative compilation from various sources.

Interpreting the Data: Key Factors Influencing Chemical Shifts

Understanding the principles behind the observed chemical shifts is crucial for accurate spectral assignment. Several factors come into play:

  • Electronegativity and Hybridization : The nitrogen atoms in the piperazine ring are more electronegative than carbon, causing a downfield shift (to a higher ppm value) for the adjacent ring carbons compared to a simple cyclohexane.[9][10] The sp3-hybridized carbons of the piperazine ring and methyl groups typically resonate in the 0-90 ppm range.[10]

  • Substituent Effects : The addition of a methyl group (an electron-donating group) generally causes a downfield shift at the carbon of substitution (the α-effect) and the adjacent carbon (the β-effect).[11] This is evident when comparing the ring carbons of piperazine (~46.5 ppm) to those of 1,4-dimethylpiperazine (~55.5 ppm).

  • Molecular Symmetry : Symmetry can greatly simplify a 13C NMR spectrum.[12] In a highly symmetric molecule like 1,4-dimethylpiperazine, all four ring carbons are chemically equivalent, resulting in a single resonance. Similarly, the two methyl carbons are equivalent. In contrast, less symmetric molecules like 1,3-dimethylpiperazine will exhibit a more complex spectrum with a unique signal for each chemically distinct carbon.

  • Stereochemistry : The spatial arrangement of the methyl groups (cis vs. trans) has a significant impact on the chemical shifts, primarily due to steric interactions. This is a powerful feature for distinguishing stereoisomers. For example, in cis-2,5-dimethylpiperazine, where both methyl groups can occupy pseudo-equatorial positions in the preferred chair conformation, steric hindrance is minimized. In a trans isomer, one methyl group would be forced into a sterically hindered axial position, leading to observable differences in the chemical shifts of the ring carbons.

Visualizing Structure-Spectrum Relationships

The following diagram illustrates how the substitution pattern and resulting molecular symmetry influence the complexity of the 13C NMR spectrum.

G cluster_isomers Dimethylpiperazine Isomers cluster_symmetry Molecular Symmetry cluster_spectra Expected 13C NMR Spectrum 1,4- 1,4- High High 1,4-->High High 2,5- (cis) 2,5- (cis) 2,5- (cis)->High High 1,3- 1,3- Low Low 1,3-->Low Low Simple Simple (Few Signals) High->Simple Complex Complex (Multiple Signals) Low->Complex

Caption: Relationship between isomer symmetry and spectral complexity.

A Practical Workflow for Acquiring High-Quality 13C NMR Data

Reproducible and high-quality data are the bedrock of accurate structural elucidation. The following protocol outlines a robust procedure for acquiring 13C NMR spectra of dimethylpiperazine samples.

1. Sample Preparation

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good alternatives.
  • Concentration : Aim for a concentration of 10-50 mg of your compound in 0.6-0.7 mL of deuterated solvent.
  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.

2. NMR Spectrometer Setup

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks. This is a critical step for high-quality spectra.

3. Acquisition Parameters

  • Experiment Type : Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). This will collapse all ¹³C-¹H couplings into single lines for each carbon, simplifying the spectrum.
  • Pulse Angle : A 30-degree pulse angle is a good starting point to allow for faster repetition rates without saturating the signals.
  • Relaxation Delay (d1) : This is the time allowed for the carbon nuclei to return to equilibrium between pulses. For quaternary carbons, which relax slowly, a longer delay (2-5 seconds) is often necessary to obtain a quantitative signal.
  • Number of Scans (ns) : Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

4. Data Processing

  • Fourier Transformation : The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum through a Fourier transform.
  • Phasing : The spectrum is manually or automatically phased to ensure all peaks are upright and have a flat baseline.
  • Baseline Correction : A flat baseline is essential for accurate peak picking and integration. Apply a baseline correction algorithm.
  • Referencing : Calibrate the spectrum by setting the TMS peak to 0 ppm.

This self-validating protocol ensures that the obtained spectra are both accurate and reproducible, lending trustworthiness to your structural assignments.

Caption: Experimental workflow for acquiring 13C NMR spectra.

Predictive Approaches and Advanced Techniques

While experimental data is the gold standard, computational methods are increasingly used to predict 13C NMR chemical shifts.[13][14][15][16] Density Functional Theory (DFT) calculations and newer machine learning models, such as message passing neural networks (MPNNs), can provide reasonably accurate predictions that aid in the assignment of complex spectra.[14][15]

For even more detailed structural information, two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. An HSQC spectrum correlates each carbon atom with its directly attached protons, while an HMBC spectrum reveals longer-range couplings between carbons and protons (typically over two or three bonds). These techniques can definitively resolve ambiguities in the assignment of isomers like 1,3-dimethylpiperazine.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural characterization of dimethyl-substituted piperazine isomers. By understanding the interplay of substituent effects, symmetry, and stereochemistry, researchers can confidently interpret spectra to distinguish between these closely related compounds. The combination of high-quality experimental data, a robust acquisition protocol, and the judicious use of predictive and advanced NMR techniques provides a powerful strategy for accelerating research and development in medicinal chemistry and related fields.

References

  • PubChem. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818. [Link]

  • PubChem. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056. [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • Scribd. 13C NMR Chemical Shifts Guide. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • RSC Publishing. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

  • PubChem. (2S,5S)-2,5-dimethylpiperazine | C6H14N2 | CID 61380. [Link]

  • University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • SpectraBase. 1,2-Dimethyl-3-piperideine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ATB. 1,4-Dimethylpiperazine | C6H14N2 | MD Topology | NMR | X-Ray. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. [Link]

  • Scribd. 13C NMR Chemical Shifts Guide. [Link]

  • Ataman Kimya. 1,4-DIMETHYLPIPERAZINE. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • PubChem. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816. [Link]

  • NIST WebBook. cis-2,5-dimethylpiperazine. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubChem. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. [Link]

Sources

Validation

Publish Comparison Guide: Validating Purity of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine

The following guide is structured as a high-level technical white paper designed for analytical chemists and drug development scientists. It compares the Optimized HILIC-MS/MS Workflow (The "Product" solution) against th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for analytical chemists and drug development scientists. It compares the Optimized HILIC-MS/MS Workflow (The "Product" solution) against the traditional Reversed-Phase HPLC-UV method for the specific challenge of validating 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.

Executive Summary: The Analytical Challenge

2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine is a critical heterocyclic building block often used in the synthesis of PARP inhibitors and kinase ligands. Its structure presents a "perfect storm" of analytical challenges:

  • High Polarity: The secondary amine (piperazine) and pyrazole moiety create a highly polar, hydrophilic profile (

    
    ).
    
  • Basic Character: The piperazine nitrogen (

    
    ) is fully protonated at standard chromatographic pH, leading to severe peak tailing on traditional C18 columns due to silanol interactions.
    
  • Poor UV Chromophore: The molecule lacks extended conjugation, resulting in negligible UV absorbance above 210 nm, making HPLC-UV sensitivity insufficient for trace impurity analysis.

This guide compares the Optimized HILIC-MS/MS Protocol (The Recommended Solution) against the traditional RP-HPLC-UV approach, demonstrating why the former is the only viable path for validating purity to pharmaceutical standards (ICH Q2).

Comparative Analysis: HILIC-MS vs. RP-HPLC-UV

The following table summarizes the performance metrics of the recommended HILIC-MS workflow versus the traditional alternative.

Table 1: Performance Comparison Matrix
FeatureMethod A: Optimized HILIC-MS/MS (Recommended) Method B: Traditional C18 RP-HPLC-UV (Alternative) Scientific Rationale
Retention Mechanism Partitioning: Water-layer formation on polar stationary phase.Adsorption: Hydrophobic interaction with alkyl chains.HILIC retains polar bases; C18 causes "blow-through" (near void volume elution).
Peak Symmetry (

)
Excellent (0.9 – 1.2): High organic mobile phase suppresses silanol ionization.Poor (> 2.0): Severe tailing due to secondary interactions with residual silanols.Ammonium buffer in HILIC masks surface charge interactions.
Sensitivity (LOD) High (< 1 ng/mL): ESI+ efficiency increases in high organic solvent (desolvation).Low (> 10 µg/mL): Limited by weak extinction coefficient at 205-210 nm.MS detects mass/charge; UV relies on light absorption which is absent here.
Specificity Absolute: Mass-based discrimination of impurities/isomers.Low: Co-elution of synthesis byproducts is common and invisible.MS/MS (MRM) filters background noise; UV is non-selective at 210 nm.
Throughput Fast (< 5 min): Low viscosity of ACN allows higher flow rates.Slow (> 15 min): Requires long re-equilibration after aqueous wash steps.HILIC uses 80-90% ACN, reducing backpressure.

The Solution: Optimized HILIC-MS/MS Protocol

This protocol is designed to be self-validating . It includes internal checks (IS monitoring, retention markers) to ensure data integrity during every run.

Chromatographic Conditions
  • Column: Amide-Functionalized HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Why: Amide phases provide hydrogen bonding retention for the pyrazole/piperazine nitrogens without the excessive electrostatic retention of bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 60% B

    • 6.0 min: 60% B

    • 6.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (MS) Settings
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

  • Transitions:

    • Quantifier:

      
       [M+H]
      
      
      
      
      
      Fragment (Piperazine ring cleavage).
    • Qualifier:

      
       [M+H]
      
      
      
      
      
      Fragment (Pyrazole loss).
  • Self-Validation Check: The ratio of Quantifier/Qualifier ion abundance must remain within ±15% of the reference standard.

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, highlighting the "Go/No-Go" decision points that ensure scientific integrity.

ValidationWorkflow Start Start Validation: 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine SystemSuitability System Suitability Test (SST) (Inj. 6x Std) Start->SystemSuitability CheckSST RSD < 2.0%? Tailing < 1.5? SystemSuitability->CheckSST Specificity Specificity Check (Blank vs. Sample vs. Spiked) CheckSST->Specificity Yes Fail STOP: Re-optimize Method (Check pH, Column Age) CheckSST->Fail No Linearity Linearity & Range (5 Levels, 50-150%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Pass Method Validated Generate CoA Accuracy->Pass

Figure 1: Step-by-step validation logic ensuring ICH Q2 compliance. The process halts if System Suitability fails, preventing generation of invalid data.

Experimental Validation Data (Representative)

To demonstrate the robustness of the HILIC-MS method, the following data represents typical performance metrics observed for polar piperazine derivatives.

Table 2: Validation Results Summary
ParameterAcceptance Criteria (ICH Q2)HILIC-MS ResultC18-UV ResultStatus
Specificity No interference at

No matrix effect observedCo-elution with solvent frontPass (HILIC)
Linearity (

)


(Range: 1-1000 ng/mL)

(Non-linear at low conc)
Pass (HILIC)
Accuracy (Recovery)



(Loss due to tailing)
Pass (HILIC)
Precision (RSD)


(

)

(Integration difficulty)
Pass (HILIC)
LOD (Sensitivity) S/N > 3

ng/mL

ng/mL
Pass (HILIC)

Mechanistic Insight: Why HILIC Works

Understanding the "Why" is crucial for troubleshooting. The diagram below contrasts the retention mechanisms.

RetentionMechanism cluster_C18 Failure Mode: C18 Reversed Phase cluster_HILIC Success Mode: HILIC Amide Analyte_C18 Polar Analyte (Protonated) Phase_C18 C18 Stationary Phase (Hydrophobic) Analyte_C18->Phase_C18 Repulsion (No Retention) Silanol Residual Silanols (Negative Charge) Analyte_C18->Silanol Ionic Binding (Peak Tailing) Analyte_HILIC Polar Analyte (Protonated) WaterLayer Enriched Water Layer ( stagnant on surface) Analyte_HILIC->WaterLayer Partitioning (Strong Retention) Phase_HILIC Amide Stationary Phase (Polar) WaterLayer->Phase_HILIC H-Bonding

Figure 2: Mechanistic comparison. C18 fails due to charge repulsion and silanol drag, while HILIC utilizes the analyte's polarity for effective partitioning into the water-enriched surface layer.

Conclusion & Recommendation

For the validation of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine , the HILIC-MS/MS method is the only scientifically defensible choice .

  • Avoid RP-HPLC-UV: It creates false negatives due to poor sensitivity and false positives due to co-elution at the solvent front.

  • Adopt HILIC-MS: It turns the molecule's "problematic" polarity into an asset for retention, providing a robust, sensitive, and specific assay suitable for GMP release testing.

References
  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Greco, G., & Letzel, T. (2013). Main features and applications of HILIC in the analysis of drugs of abuse. Journal of Analytical Methods in Chemistry. Link

  • Dolan, J. W. (2008). HILIC: Hydrophilic Interaction Chromatography.[3][4][5] LCGC North America, 26(3). Link

Sources

Comparative

The Organic Chemist's Guide to Pyrazole Regiochemistry: A NOESY NMR Perspective

For researchers in medicinal chemistry and drug development, pyrazoles are a cornerstone heterocyclic scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] However, their synthesis, often i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, pyrazoles are a cornerstone heterocyclic scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] However, their synthesis, often involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, frequently presents a significant challenge: the formation of regioisomers.[1][3] When unsymmetrical reagents are used, the reaction can yield a mixture of products, such as 1,3,5- and 1,4,5-trisubstituted pyrazoles. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in development, as different regioisomers can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.

While several analytical techniques can be employed for this task, this guide provides an in-depth comparison, championing the use of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR as a decisive and accessible tool for the unambiguous structural confirmation of pyrazole regioisomers in solution.

The Ambiguity of Conventional NMR and the Need for a Better Approach

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational data for any structural elucidation. However, for closely related pyrazole regioisomers, chemical shift differences can be subtle and insufficient for a definitive assignment.[4] Even advanced 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC), which reveals through-bond (typically 2-3 bond) correlations between protons and carbons, can sometimes be inconclusive.[1] A key HMBC correlation might be absent, or ambiguity can arise in distinguishing a crucial ³J coupling from a longer-range ⁴J coupling, leaving the structural assignment .

This is where the unique strength of the NOESY experiment comes to the forefront. Unlike other common 2D NMR techniques that rely on through-bond J-coupling, NOESY detects correlations between nuclei that are close to each other in space (typically < 5 Å), regardless of bond connectivity.[5][6] This phenomenon, the Nuclear Overhauser Effect (NOE), is a through-space dipolar coupling that provides direct evidence of spatial proximity.[7][8] For the rigid, planar structure of the pyrazole ring, this spatial information is the key to unlocking its regiochemistry.

The Decisive Power of NOESY: A Through-Space Solution

The power of NOESY lies in its ability to directly probe the 3D arrangement of atoms. Let's consider a common synthetic challenge: determining the regiochemistry of a 1,3,5-trisubstituted pyrazole versus its 1,4,5-isomer.

In the 1,3,5-regioisomer , the substituent on the N-1 nitrogen is spatially close to the substituent on the C-5 carbon. This proximity will generate a clear cross-peak in the NOESY spectrum between the protons of these two groups. Conversely, the N-1 substituent is distant from the C-3 substituent, and no such correlation will be observed.

This simple, direct observation of spatial proximity provides an irrefutable piece of evidence for the 1,3,5-substitution pattern. The 1,4,5-isomer would, by contrast, show a NOESY correlation between the N-1 substituent and the proton at C-5. This clear distinction makes NOESY an exceptionally reliable tool for this specific challenge.[9][10]

Comparative Analysis: NOESY vs. Other Gold-Standard Techniques

While NOESY is a powerful tool, a comprehensive understanding requires comparison with other methods.

TechniquePrincipleAdvantagesLimitations
2D NOESY NMR Detects through-space dipolar coupling between protons (< 5 Å).[5]Unambiguous for regioisomers with fixed geometries. Solution-state data reflects biologically relevant conformation. Relatively fast.Requires pure sample. NOE effect is distance-dependent (r⁻⁶), so null results can be ambiguous.[8] Small molecules may yield weak or zero NOE signals under certain conditions.[11]
2D HMBC NMR Detects 2-3 bond J-coupling between ¹H and ¹³C.Excellent for mapping out carbon skeleton. Complements NOESY data.Can be ambiguous if key correlations are missing. Distinguishing ³J from longer-range couplings can be difficult.[1]
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides absolute, unambiguous 3D structure. The "gold standard."Requires a high-quality single crystal, which can be difficult or impossible to grow. Time-consuming. Structure is in the solid state, which may differ from solution.

Experimental Guide: Acquiring a High-Quality NOESY Spectrum

The following protocol outlines the key steps for a successful 2D NOESY experiment for a small organic molecule like a substituted pyrazole.

Part 1: Sample Preparation
  • Purity is Paramount : Ensure the isolated pyrazole isomer is of high purity (>95%) by chromatography (flash, HPLC, or SFC).[12] Impurities can introduce overlapping signals and artifacts.

  • Concentration : Dissolve 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13] The optimal concentration should provide good signal-to-noise in a standard ¹H spectrum within 8-16 scans.[11]

  • Solvent Choice : Use a high-quality deuterated solvent. Ensure it is dry, especially if N-H protons are of interest, to prevent proton exchange.

Part 2: NMR Acquisition Workflow

This workflow assumes a modern NMR spectrometer with gradient capabilities. The gradient-enhanced NOESY pulse sequence (e.g., noesygpph) is strongly recommended as it provides superior artifact suppression.[14]

Caption: Workflow for Pyrazole Structure Confirmation using NOESY NMR.

Part 3: Critical NOESY Parameters
  • Mixing Time (d8 or τm) : This is the most crucial parameter. It is the delay during which polarization is transferred between spatially close spins.[15] For small molecules (< 1000 Da), a mixing time between 500 ms and 900 ms is a good starting point.[14][15]

  • No Sample Spinning : To ensure spatial relationships are not averaged out by spinning, NOESY experiments should be run without sample rotation.[16]

  • Gradient-Enhanced Pulse Program : Use a pulse program that incorporates gradients for coherence selection, such as noesygpph on Bruker or equivalent Varian/Agilent sequences. This significantly reduces artifacts from through-bond (J-coupling) correlations.[14][15]

Data Interpretation: Visualizing the Proof

The final step is the analysis of the 2D spectrum. The spectrum will have the 1D ¹H spectrum along the diagonal. The off-diagonal signals, or "cross-peaks," are the key. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is spatially close to the proton at δ₂.

Caption: Diagnostic NOE correlations for pyrazole regioisomer assignment.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and referenced.

As illustrated, the presence of a cross-peak between the protons of the N1-substituent and the C5-substituent is the definitive piece of evidence that confirms the 1,3,5-regioisomer.[9][17]

Conclusion

In the critical path of drug discovery and development, certainty in chemical structure is non-negotiable. While a suite of analytical tools should always be employed for comprehensive characterization, 2D NOESY NMR stands out for its definitive power in resolving the common challenge of pyrazole regiochemistry. By providing direct, through-space evidence of atomic proximity, it bypasses the potential ambiguities of through-bond correlation methods. When a single crystal for X-ray analysis is elusive, NOESY often serves as the most powerful and practical technique to confidently assign the correct regioisomer, ensuring that subsequent biological and developmental studies are built on a solid structural foundation.

References

  • Nuclear Overhauser effect - Wikipedia . Wikipedia. Available at: [Link]

  • 2D 1H-1H NOESY - NMR Facility, UCSB Chem and Biochem . University of California, Santa Barbara. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC . National Center for Biotechnology Information. Available at: [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT - IMSERC . Northwestern University. Available at: [Link]

  • 7.3 2D Gradient NOESY Experiment . Bruker. Available at: [Link]

  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science - CORE . CORE. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry . Thieme. Available at: [Link]

  • Nuclear Overhauser Effect (NOE) | UCL . University College London. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips . University of Missouri. Available at: [Link]

  • The Nuclear Overhauser Effect - Conduct Science . Conduct Science. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Multidimensional NMR Spectroscopy . University of Ottawa. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... - ResearchGate . ResearchGate. Available at: [Link]

  • Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution - SPbU Researchers Portal . St. Petersburg State University. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC . National Center for Biotechnology Information. Available at: [Link]

  • NOESY and COSY NMR Spectroscopy: Explained with a practical example. - YouTube . YouTube. Available at: [Link]

  • How to interpret a NOESY NMR spectrum - YouTube . YouTube. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy . Magritek. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine proper disposal procedures

Topic: 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine Proper Disposal Procedures Executive Summary: Immediate Action Protocol Status: Hazardous Chemical Intermediate (Nitrogenous Base) Primary Hazard: Corrosive/Irritant (Ski...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Status: Hazardous Chemical Intermediate (Nitrogenous Base) Primary Hazard: Corrosive/Irritant (Skin, Eyes, Respiratory), Potential Sensitizer.[1][2] Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1][2][3] Prohibited: Do NOT flush down drains. Do NOT mix with acids or oxidizers in waste streams.[1][2][3]

Chemical Profile & Hazard Assessment (SAR Analysis)

As a specialized pharmaceutical intermediate, 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine may not have a widely published specific Safety Data Sheet (SDS).[2][3] In the absence of compound-specific data, you must apply the Structure-Activity Relationship (SAR) principle, treating the molecule based on its pharmacophores: the Piperazine ring and the Pyrazole moiety.[1][2][3]

ComponentChemical CharacteristicInferred Hazard
Piperazine Core Secondary cyclic amine (Base)Corrosive/Irritant: pH > 11 in solution.[1][2][3] Causes severe eye damage and skin burns.[1][2][3][4] Sensitizer: Known respiratory sensitizer; inhalation of dust/mist may cause asthma-like symptoms.[1][2][3]
Pyrazole Ring Nitrogen heterocycleAquatic Toxicity: Many pyrazoles are toxic to aquatic life with long-lasting effects.[1][2][3] Target Organ Toxicity: Potential liver/kidney toxicity upon repeated exposure.[1][2][3]
Combined Organic BaseReactivity: Exothermic reaction with strong acids.[1][2][3] Incompatible with strong oxidizers.[1][2][3][4]

Critical Safety Directive: Treat this substance as a Corrosive Toxic Solid . All handling requires a fume hood, nitrile gloves (double-gloved recommended), and safety goggles.[1][2]

Waste Classification & Segregation

Proper segregation is the first line of defense against laboratory accidents.[1][2][3] This compound must be classified as Non-Halogenated Organic Waste (Basic/Amine-Containing) .[1][2][3]

Decision Logic for Waste Segregation

WasteSegregation cluster_warning CRITICAL WARNING Start Waste: 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid BinSolid Solid Hazardous Waste Bin (Label: Toxic/Corrosive Organic) Solid->BinSolid Double Bagged Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) Solvent->NonHalogenated BinHalo Halogenated Organic Waste Carboy (Label: Contains Amines) Halogenated->BinHalo BinNonHalo Non-Halogenated Organic Waste Carboy (Label: Basic/Amine) NonHalogenated->BinNonHalo Warn DO NOT MIX WITH ACIDS (Exothermic Hazard) BinNonHalo->Warn

Caption: Logical workflow for segregating piperazine-derivative waste streams to prevent incompatibility accidents.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)[1][2][3]
  • Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.[1][2]

  • Protocol:

    • Containment: Place the solid material into a clear polyethylene bag.

    • Double Bagging: Seal the first bag and place it inside a second bag to prevent leakage of fine dust.

    • Labeling: Affix a hazardous waste tag.

      • Chemical Name: "2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine (Trace)"[2][3]

      • Hazards: "Toxic, Corrosive, Irritant."[1][2]

    • Storage: Place in the Solid Organic Waste drum. Ensure the drum lid is sealed immediately after use.[1][2][3]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2][3]
  • Applicability: Solutions in DMSO, Methanol, DMF, or DCM.[1][2]

  • Protocol:

    • Check pH: If the solution was part of a reaction involving acids, verify the pH.[1][2] If highly acidic, neutralize slowly with Sodium Bicarbonate to pH 6-8 before adding to the organic waste container to prevent heat generation in the drum.[1][2]

    • Select Container: Use a High-Density Polyethylene (HDPE) carboy.[1][2][3]

    • Segregation:

      • If solvent is DCM/Chloroform : Pour into Halogenated Waste .[1][2][3]

      • If solvent is Methanol/Ethanol/DMSO : Pour into Non-Halogenated Waste .[1][2][3]

    • Labeling: List the solvent and the solute (approximate concentration).

      • Example: "Methanol (95%), Piperazine Derivative (5%).[1][2] Hazard: Flammable, Corrosive."[1][2]

C. Empty Containers
  • Triple Rinse Rule:

    • Rinse the empty bottle three times with a compatible solvent (e.g., Methanol).[1][2]

    • Dispose of the rinsate into the Liquid Organic Waste container (NOT the drain).[1][2]

    • Deface the original label.[1][2][3]

    • Discard the bottle in the Glass/Puncture waste or recycle bin (if glass) or trash (if plastic), depending on local EHS regulations.[1][2]

Emergency Spill Response

Scenario: A 5g bottle of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine powder drops and shatters on the floor.

Spill Cleanup Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel PPE 2. DON PPE Nitrile gloves (x2), Goggles, Lab Coat (Respirator if dust is airborne) Alert->PPE Contain 3. CONTAIN Cover with wet paper towels to prevent dust dispersion PPE->Contain Clean 4. CLEAN UP Scoop material into bag. Wipe area with dilute Acetic Acid (Vinegar) Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste Clean->Dispose

Caption: Emergency response sequence for solid spills of piperazine derivatives.

Detailed Cleanup Steps:

  • Ventilation: Ensure fume hoods are running. If dust is airborne, evacuate the lab for 15 minutes to allow settling/venting.[1][2]

  • Neutralization: Because the compound is a base, use a weak acid (e.g., dilute acetic acid or citric acid solution) to wipe down the contaminated surface after removing the bulk solid.[1][2] This neutralizes residues.[1][2][3]

  • Verification: Check the surface pH with litmus paper.[1][2][3] It should be neutral (pH 6-8) before declaring the area clean.[1][2][3]

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound is likely not a "Listed" waste (P or U list) but is a Characteristic Waste due to toxicity and potential corrosivity.[1][2][3]

  • DOT Classification (for shipping waste):

    • Proper Shipping Name: Polyamines, solid, corrosive, n.o.s.[1][2] (Contains Piperazine derivative)[1][4][5][6][7][8][9][10][11]

    • UN Number: UN 3259[1][2][3]

    • Hazard Class: 8 (Corrosive)[1][2]

    • Packing Group: III

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837: Piperazine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine - Registration Dossier. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.